LUF5981
Beschreibung
Eigenschaften
Molekularformel |
C24H23N3 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
2-cyclohexyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H23N3/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)25-24-22(20)26-23(27-24)19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,25,26,27) |
InChI-Schlüssel |
DXBBMCIVYYJMJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LUF5981; LUF 5981; LUF-5981. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MIPS521: A Positive Allosteric Modulator of the A1 Adenosine Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound LUF5981 did not yield sufficient public data for the creation of an in-depth technical guide. Therefore, this document focuses on a well-characterized A1 adenosine (B11128) receptor positive allosteric modulator, MIPS521, to fulfill the core requirements of the user request.
Introduction
The A1 adenosine receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a multitude of physiological processes, making it a significant therapeutic target for conditions such as neuropathic pain.[1][2] However, the development of orthosteric agonists targeting the A1R has been hampered by a lack of subtype selectivity and significant off-target effects.[1][2] Positive allosteric modulators (PAMs) offer a promising alternative by binding to a topographically distinct site on the receptor, thereby enhancing the effect of the endogenous agonist, adenosine.[3] This approach can lead to greater subtype selectivity and a more localized physiological response, as the modulator's effect is dependent on the presence of the endogenous agonist, which is often released in a site-specific manner during pathophysiology.[3]
MIPS521, chemically identified as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], is a novel, non-opioid analgesic PAM of the A1R.[1][2] It has demonstrated in vivo analgesic efficacy in models of neuropathic pain by modulating the elevated levels of endogenous adenosine that occur in such states.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental characterization of MIPS521.
Core Data Presentation
The following tables summarize the key quantitative pharmacological data for MIPS521, facilitating a clear comparison of its properties.
Table 1: In Vitro Pharmacology of MIPS521 at the Human A1 Adenosine Receptor
| Parameter | Value | Assay Type | Cell Line | Orthosteric Agonist | Reference |
| pKB | 4.95 ± 0.40 | cAMP Inhibition | CHO | Adenosine | [1] |
| 5.18 ± 0.21 | [3H]-DPCPX Radioligand Interaction Binding | CHO | NECA | [4] | |
| Log αβ (Functional Cooperativity) | 1.81 ± 0.53 | cAMP Inhibition | CHO | Adenosine | [1] |
| Log τB (Allosteric Agonism) | 0.96 ± 0.34 | cAMP Inhibition | CHO | - | [1] |
| Log α (Binding Cooperativity) | 2.09 ± 0.22 | [3H]-DPCPX Radioligand Interaction Binding | CHO | NECA | [4] |
Table 2: Comparative In Vitro Pharmacology of A1R PAMs
| Compound | pKB (cAMP) | Log αβ (cAMP) | Log τB (cAMP) | Reference |
| MIPS521 | 4.95 ± 0.40 | 1.81 ± 0.53 | 0.96 ± 0.34 | [1] |
| VCP171 | 5.50 ± 0.29 | 0.76 ± 0.25 | -0.23 ± 0.12 | [1] |
Mechanism of Action
MIPS521 enhances the signaling of the A1R in the presence of an orthosteric agonist like adenosine. Cryo-electron microscopy studies have revealed that MIPS521 binds to a novel, extrahelical, lipid/detergent-facing allosteric binding pocket on the A1R.[1] This binding site is located at the interface of transmembrane helices 1, 6, and 7.[1]
The binding of MIPS521 stabilizes the adenosine-receptor-G protein complex.[1][2] This stabilization is thought to be the molecular mechanism behind its positive allosteric modulation. The allosteric binding site is characterized by interactions with specific amino acid residues. Hydrogen bonds are formed between the 2-amino substituent of the thiophene (B33073) ring of MIPS521 and S246^6.47 and the backbone of L276^7.41 of the A1R.[1] Weaker van der Waals interactions occur with other residues including L242^6.43, L245^6.46, F275^7.40, V22^1.45, L18^1.41, and I19^1.42.[1]
Signaling Pathways and Experimental Workflows
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Mechanism of MIPS521 Action
MIPS521 acts as a PAM by binding to its allosteric site on the A1R, which enhances the binding and/or signaling of the orthosteric agonist, adenosine. This results in a more pronounced inhibition of adenylyl cyclase.
Caption: Mechanism of MIPS521 as an A1R PAM.
Experimental Workflow: cAMP Inhibition Assay
This workflow outlines the general steps for a competitive inhibition cAMP assay used to characterize PAMs like MIPS521.
Caption: Experimental Workflow for cAMP Inhibition Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of MIPS521 are provided below.
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
cAMP Inhibition Assay
This assay measures the ability of a compound to modulate the A1R-mediated inhibition of adenylyl cyclase.
-
Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA).
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator, prepared in DMSO.
-
Adenosine (or other orthosteric agonist): Prepared in stimulation buffer.
-
MIPS521: Prepared in DMSO and serially diluted in stimulation buffer.
-
cAMP Detection Kit: e.g., LANCE® Ultra cAMP Detection Kit.
-
-
Procedure:
-
Cells are harvested and seeded into 384-well plates.
-
Cells are stimulated with a fixed concentration of forskolin (e.g., 3 µM) in the presence of a fixed concentration of adenosine and varying concentrations of MIPS521 for 30 minutes.[5]
-
Following stimulation, cells are lysed according to the detection kit manufacturer's protocol.
-
Intracellular cAMP levels are quantified using a suitable plate reader.
-
-
Data Analysis:
-
The data are fitted to an operational model of allosterism to determine the pKB (affinity of the PAM), Log αβ (functional cooperativity between the PAM and the orthosteric agonist), and Log τB (a measure of the PAM's intrinsic agonist activity).
-
Radioligand Binding Assay ([3H]-DPCPX Interaction)
This assay is used to determine the effect of the PAM on the binding of a radiolabeled antagonist to the A1R in the presence of an orthosteric agonist.
-
Reagents:
-
Membrane Preparation: Membranes prepared from CHO cells expressing the human A1R.
-
Radioligand: [3H]-DPCPX (a selective A1R antagonist).
-
Orthosteric Agonist: NECA (5'-N-ethylcarboxamidoadenosine).
-
MIPS521.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of [3H]-DPCPX, varying concentrations of NECA, and a fixed concentration of MIPS521.
-
The incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
-
-
Data Analysis:
-
The data are fitted to an allosteric ternary complex model to determine the pKB of MIPS521 and the binding cooperativity factor (Log α) between MIPS521 and NECA.[4]
-
Conclusion
MIPS521 is a promising A1 adenosine receptor positive allosteric modulator with demonstrated analgesic effects in preclinical models of neuropathic pain.[1][2] Its mechanism of action, involving binding to a novel extrahelical allosteric site and stabilization of the active receptor-G protein complex, provides a structural basis for the rational design of future A1R PAMs.[1] The in-depth pharmacological characterization of MIPS521, as summarized in this guide, provides a solid foundation for further research and development of this and related compounds as potential non-opioid therapeutics.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
LUF5981: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of LUF5981, a potent and selective antagonist of the adenosine (B11128) A1 receptor. It details the discovery, synthesis, and quantitative pharmacological characterization of this compound. This guide includes structured data tables for easy comparison of its activity across different adenosine receptor subtypes, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. This compound has emerged from research at Leiden University and serves as a valuable tool for studying the physiological and pathological roles of the adenosine A1 receptor.
Discovery and Pharmacological Profile
This compound was developed as part of a medicinal chemistry effort to create potent and selective ligands for adenosine receptors. Originating from the Leiden/Amsterdam Center for Drug Research, the "LUF" prefix in its name is indicative of its roots at Leiden University. It is classified as a synthetic organic compound.
Pharmacological Characterization
This compound is a high-affinity antagonist for the human adenosine A1 receptor.[1] Its potency and selectivity have been determined through various binding and functional assays. The quantitative data for this compound's activity at the four human adenosine receptor subtypes are summarized in the table below.
| Receptor Subtype | Activity | pKi | Ki | Reference |
| A1 | Antagonist | 9.1 | 0.90 nM | [1][2] |
| A2A | Antagonist | 6.7 | 194 nM | [3] |
| A2B | Antagonist | <6.5 | >300 nM | [4] |
| A3 | Antagonist | 6.2 | 637 nM | [5] |
Table 1: Quantitative pharmacological data for this compound at human adenosine receptors.
Signaling Pathway
As an antagonist of the adenosine A1 receptor, this compound blocks the canonical signaling pathway initiated by the endogenous agonist, adenosine. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates potassium channels and inhibits calcium channels. By binding to the receptor without activating it, this compound prevents these downstream effects.
References
LUF5981: A Technical Guide to a Synthetic Modulator of the Orphan Receptor GPR88
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5981 is a synthetic, organic small molecule that has been identified as a ligand for the orphan G protein-coupled receptor (GPCR), GPR88. This receptor, predominantly expressed in the striatum region of the brain, is an emerging therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction. As an orphan receptor, the endogenous ligand for GPR88 has yet to be identified, making synthetic ligands like this compound invaluable tools for elucidating its physiological functions and therapeutic potential. This document provides a comprehensive technical overview of the chemical structure, properties, and pharmacological profile of this compound.
Chemical Structure and Physicochemical Properties
This compound is classified as a synthetic organic compound.[1] Its detailed chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉N₃O₂ | IUPHAR/BPS Guide to PHARMACOLOGY |
| Molecular Weight | 367.48 g/mol | IUPHAR/BPS Guide to PHARMACOLOGY |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4 | IUPHAR/BPS Guide to PHARMACOLOGY |
| InChI | InChI=1S/C22H29N3O2/c26-20(17-9-5-2-6-10-17)23-18-11-13-19(14-12-18)25-15-7-8-16-25(21(27)24-15)22-4-1-3-22/h2,5-6,9-14,22H,1,3-4,7-8,15-16H2,(H,23,26)(H,24,27) | IUPHAR/BPS Guide to PHARMACOLOGY |
| InChIKey | YQFPBJJVXYZJJP-UHFFFAOYSA-N | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Acceptors | 3 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Donors | 2 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rotatable Bonds | 5 | IUPHAR/BPS Guide to PHARMACOLOGY |
Pharmacological Properties
Mechanism of Action
This compound exerts its biological effects through its interaction with the GPR88 receptor. GPR88 is known to couple to the inhibitory G protein alpha subunit, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream signaling pathways, thereby influencing neuronal excitability.
Experimental Protocols
The characterization of this compound and other GPR88 modulators typically involves a series of in vitro assays to determine their binding affinity and functional potency.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a test compound for the GPR88 receptor.
-
Objective: To measure the direct interaction of this compound with GPR88.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GPR88 receptor (e.g., CHO-K1 or HEK293 cells) or from striatal tissue known to endogenously express GPR88.
-
Radioligand: A radiolabeled GPR88 ligand (e.g., [³H]-RTI-13951-33) is used as a tracer.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional potency (EC50 or IC50) of a compound by quantifying its effect on cAMP levels.
-
Objective: To determine the ability of this compound to modulate GPR88-mediated inhibition of cAMP production.
-
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human GPR88 receptor are cultured in multi-well plates.
-
Stimulation: Intracellular cAMP levels are elevated using a direct adenylyl cyclase activator, such as forskolin.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a similar detection method.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.
-
Conclusion
This compound is a valuable chemical probe for studying the function and pharmacology of the orphan receptor GPR88. Its well-defined chemical structure and its activity at a therapeutically relevant CNS target make it an important tool for academic and industrial researchers. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the discovery of novel GPR88 modulators. Future research focused on the in vivo efficacy and pharmacokinetic properties of this compound and its analogs will be crucial in determining its potential as a lead compound for the development of new treatments for neurological and psychiatric disorders.
References
LUF5981: An In-Depth Analysis of Target Receptor Binding Affinity
Notice: Information regarding the specific compound "LUF5981" and its target receptor is not currently available in publicly accessible scientific literature or databases. Further research and disclosure from the originating entity are required to provide a detailed analysis of its binding affinity, experimental protocols, and associated signaling pathways.
This guide serves as a template for the comprehensive technical analysis that would be conducted once information about this compound and its molecular target becomes available. The structure and content herein are designed to meet the rigorous standards of researchers, scientists, and drug development professionals.
Quantitative Binding Affinity Data
Once the target receptor for this compound is identified, a thorough literature search will be conducted to collate all available quantitative data on its binding affinity. This data will be presented in a clear and structured tabular format to facilitate easy comparison and interpretation. The table will include key parameters such as:
-
Ligand: this compound and any relevant comparator compounds.
-
Receptor: The specific target receptor and any tested isoforms or subunits.
-
Assay Type: The experimental method used to determine binding affinity (e.g., radioligand binding, surface plasmon resonance).
-
Ki (nM): The inhibition constant, representing the concentration of the ligand that occupies 50% of the receptors in the absence of a competing ligand.
-
IC50 (nM): The half-maximal inhibitory concentration, indicating the concentration of the ligand required to inhibit 50% of a specific biological response.
-
Kd (nM): The equilibrium dissociation constant, reflecting the concentration of the ligand at which 50% of the receptors are occupied at equilibrium.
-
Cell Line/Tissue: The biological system used for the experiment.
-
Reference: The source publication for the data.
Table 1: Hypothetical Binding Affinity of this compound for Target Receptor X
| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Cell Line/Tissue | Reference |
| This compound | Target X | Radioligand Binding | Data | Data | Data | HEK293 | Citation |
| Cmpd A | Target X | Radioligand Binding | Data | Data | Data | CHO-K1 | Citation |
| Cmpd B | Target X | SPR | Data | Data | Data | Purified Protein | Citation |
Experimental Protocols
Detailed methodologies for all key experiments cited in the binding affinity table will be provided. This section will ensure that researchers can understand, replicate, and build upon the presented findings. The protocols will be described with the following structure:
Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Details on the cell line used (e.g., HEK293, CHO), culture conditions, and the protocol for preparing cell membranes expressing the target receptor.
-
Radioligand and Competitors: Information on the specific radioligand used (e.g., [3H]-ligand), its concentration, and the range of concentrations for the competing ligand (this compound).
-
Binding Assay Buffer and Incubation: Composition of the assay buffer, incubation time, and temperature.
-
Separation of Bound and Free Ligand: Description of the method used to separate receptor-bound radioligand from unbound, typically via rapid filtration through glass fiber filters.
-
Data Analysis: Explanation of how the raw data (counts per minute) are analyzed to determine Ki or IC50 values, including the software and statistical models used (e.g., nonlinear regression, Cheng-Prusoff equation).
Surface Plasmon Resonance (SPR)
-
Immobilization of Receptor: The method used to immobilize the purified target receptor onto the sensor chip surface.
-
Analyte and Running Buffer: The concentration range of this compound used as the analyte and the composition of the running buffer.
-
Kinetic Analysis: Description of the association and dissociation phases of the binding interaction and the model used to fit the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Visualizations
Upon identification of the signaling pathway modulated by this compound's interaction with its target receptor, a detailed description will be provided. This will be accompanied by diagrams generated using Graphviz to visually represent the molecular interactions and cascades.
Hypothetical Signaling Pathway for this compound
Awaiting identification of the target receptor and its associated signaling cascade.
Example Diagram: Hypothetical GPCR Signaling Cascade
Caption: Hypothetical GPCR signaling pathway activated by this compound binding.
Workflow Diagram: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
In Vitro Characterization of LUF5981: A Search for Data
Despite a comprehensive search of publicly available scientific literature and pharmacological databases, no specific in vitro characterization data for the compound LUF5981 could be identified. Resources such as the IUPHAR/BPS Guide to PHARMACOLOGY, while listing the compound, do not currently provide any quantitative data, experimental protocols, or detailed mechanistic information.
This lack of available information prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without access to primary research data.
Searches for "this compound in vitro characterization," "this compound pharmacology," "this compound binding profile," and related queries did not yield any publications or datasets detailing its bioactivity. This suggests that this compound may be a compound in the very early stages of research, a proprietary molecule with no publicly disclosed data, or a designation that is not yet widely indexed in scientific databases.
Without access to foundational in vitro data—such as IC50, Ki, or EC50 values from binding or functional assays, or descriptions of the experimental conditions under which such data were generated—it is impossible to construct the requested technical document. Similarly, the absence of information on its mechanism of action precludes the development of any signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific publication databases and patent literature for any future disclosures related to this compound. Direct inquiry with any known research groups or institutions associated with this compound may also be a potential avenue for obtaining more information.
Unraveling the Role of LUF5981 in Neuropathic Pain: A Technical Overview
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding a compound designated as LUF5981 in the context of neuropathic pain models or any other therapeutic area. This suggests that "this compound" may be an internal project code, a very early-stage preclinical compound not yet disclosed in publications, or a misidentified name.
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will therefore pivot to provide a foundational understanding of the common mechanisms and experimental models relevant to the study of neuropathic pain. This will serve as a framework for evaluating novel compounds like this compound, should information become available.
Core Concepts in Neuropathic Pain
Neuropathic pain is a complex, chronic pain state that arises from damage or disease affecting the somatosensory nervous system.[1][2] Unlike nociceptive pain, which is a response to tissue injury, neuropathic pain can persist long after the initial injury has healed. Key characteristics include allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a stimulus that is normally painful).[2]
The underlying pathophysiology is multifaceted, involving both peripheral and central sensitization. Peripheral sensitization involves changes in the excitability of primary afferent neurons, while central sensitization is characterized by an increase in the excitability of neurons within the central nervous system (CNS).[3]
Key Signaling Pathways in Neuropathic Pain
Several signaling pathways are implicated in the development and maintenance of neuropathic pain. Targeting these pathways is a primary strategy for novel drug development.
A simplified representation of a generic pain signaling pathway is presented below.
Figure 1: Simplified Pain Signaling Pathway. This diagram illustrates the transmission of a pain signal from the periphery to the central nervous system.
Common Experimental Models for Neuropathic Pain Research
The evaluation of potential therapeutic agents for neuropathic pain relies on a variety of preclinical animal models that mimic the clinical condition.
| Model Category | Specific Model | Description | Key Pathological Features |
| Traumatic Nerve Injury | Chronic Constriction Injury (CCI) | Loose ligatures are placed around the sciatic nerve. | Axonal degeneration, inflammation, mechanical and thermal hypersensitivity. |
| Spared Nerve Injury (SNI) | Two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. | Persistent mechanical and cold allodynia in the territory of the spared nerve. | |
| Spinal Nerve Ligation (SNL) | The L5 and/or L6 spinal nerves are tightly ligated. | Robust and long-lasting mechanical and thermal hypersensitivity. | |
| Chemotherapy-Induced | Paclitaxel/Cisplatin/Oxaliplatin-induced Neuropathy | Systemic administration of chemotherapeutic agents.[4] | "Stocking-glove" sensory loss, mechanical and cold allodynia.[4] |
| Metabolic Disease | Streptozotocin (STZ)-induced Diabetic Neuropathy | STZ is administered to induce hyperglycemia and mimic type 1 diabetes. | Mechanical and thermal hypersensitivity, nerve conduction velocity deficits. |
Standard Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results in neuropathic pain research. Below are generalized protocols for key experiments.
Behavioral Testing: Mechanical Allodynia (von Frey Test)
-
Acclimation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon.
Behavioral Testing: Thermal Hyperalgesia (Hargreaves Test)
-
Acclimation: Animals are placed in individual transparent chambers on a glass plate and allowed to acclimate.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded.
-
Cut-off: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
The workflow for a typical preclinical study investigating a novel compound for neuropathic pain is outlined below.
Figure 2: Preclinical Study Workflow. This diagram shows the typical sequence of events in a preclinical study of a potential neuropathic pain therapeutic.
Future Directions
The field of neuropathic pain research is continually evolving, with a focus on identifying novel therapeutic targets and developing more predictive preclinical models. While information on this compound is not currently available, the frameworks and methodologies described here provide a robust foundation for the evaluation of this and other emerging compounds. As research progresses, it is hoped that a deeper understanding of the complex mechanisms of neuropathic pain will lead to the development of more effective and targeted therapies.
References
- 1. hhs.texas.gov [hhs.texas.gov]
- 2. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology of pain—a narrative review on the pain pathway and its application in the pain management - Liu - Digestive Medicine Research [dmr.amegroups.org]
- 4. Chemotherapy for pain: reversing inflammatory and neuropathic pain with the anticancer agent mithramycin A - PMC [pmc.ncbi.nlm.nih.gov]
LUF5981: An In-Depth Technical Guide for Epilepsy and Seizure Research
Notice: Publicly available information, experimental data, and research on the compound LUF5981 in the context of epilepsy and seizure research are currently unavailable. While the existence of this compound is registered in chemical databases, there is no scientific literature detailing its mechanism of action, experimental protocols, or any quantitative data related to its potential anticonvulsant properties.
This guide has been structured to serve as a template for when such data becomes available. The sections below outline the critical information required for a comprehensive technical understanding of a novel compound in epilepsy research, tailored to an audience of researchers, scientists, and drug development professionals.
Executive Summary
This section would typically provide a high-level overview of this compound, including its chemical class, proposed mechanism of action, key preclinical findings, and its potential therapeutic relevance for epilepsy. As no data is available, this section remains to be populated.
Chemical and Physical Properties
A foundational understanding of a compound's properties is crucial for its development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| IUPAC Name | Data Not Available | - |
| SMILES | Data Not Available | - |
| Molecular Formula | Data Not Available | - |
| Molecular Weight | Data Not Available | - |
| LogP | Data Not Available | - |
| pKa | Data Not Available | - |
| Solubility | Data Not Available | - |
Note: This table is a template. As of the last search, no specific physicochemical data for this compound has been published.
Proposed Mechanism of Action
Understanding how a compound exerts its effects is central to its therapeutic application. This section would detail the molecular targets and signaling pathways modulated by this compound.
As no mechanism of action for this compound has been elucidated in the public domain, a hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that would be included. This diagram depicts a generic G-protein coupled receptor (GPCR) signaling cascade, a common pathway for many neurological drugs.
The Role of GPR55 in Epilepsy: A Technical Guide for Researchers
A deep dive into the GPR55 signaling pathway and its implications for seizure disorders, with a critical evaluation of the therapeutic potential of GPR55 modulators like LUF5981 for Dravet syndrome.
Executive Summary
Dravet syndrome is a severe and often drug-resistant form of epilepsy, necessitating the exploration of novel therapeutic targets. One such target that has garnered interest in the broader field of epilepsy research is the G protein-coupled receptor 55 (GPR55). This technical guide provides an in-depth analysis of the current understanding of GPR55's role in seizure modulation, summarizing key preclinical data and outlining experimental protocols for the evaluation of GPR55-targeting compounds. While the compound this compound has been identified as a GPR55 agonist, this guide will critically assess its potential relevance to Dravet syndrome in the context of existing evidence that suggests a pro-convulsant role for GPR55 activation. The primary audience for this document is researchers, scientists, and drug development professionals actively working in the field of epilepsy and neuropharmacology.
GPR55: A Novel Target in Epilepsy
GPR55 is an orphan receptor that has been implicated in a variety of physiological processes, including pain, inflammation, and bone metabolism.[1] In the central nervous system, GPR55 is expressed in brain regions associated with seizures, and emerging evidence points to its involvement in regulating neuronal excitability.[2]
GPR55 Signaling Pathway
GPR55 is a G protein-coupled receptor that primarily signals through Gαq and Gα12/13 proteins.[1] Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a downstream signaling cascade that includes the activation of phospholipase C (PLC) and RhoA kinase.[1][3] This ultimately leads to an increase in intracellular calcium levels and the activation of various transcription factors.[4][5]
GPR55 Modulation in Seizure Models: The Case for Antagonism
Current preclinical evidence strongly suggests that activation of GPR55 is pro-convulsant, while its antagonism has anti-seizure effects. This is most notably demonstrated by the actions of cannabidiol (CBD), a known GPR55 antagonist, which has shown efficacy in treating seizures associated with Dravet syndrome.[2][6]
Quantitative Data on GPR55 Modulation and Seizures
| Compound | Target | Model | Key Findings | Reference |
| Cannabidiol (CBD) | GPR55 Antagonist | Zebrafish (PTZ-induced seizures) | Reduced seizure index by 57%; this effect was diminished by a GPR55 antagonist. | [7] |
| Cannabidiol (CBD) | GPR55 Antagonist | Rat Hippocampal Slices | Blocked the pro-excitatory effects of the GPR55 agonist LPI. | [8] |
| LPI (endogenous agonist) | GPR55 Agonist | Rat Hippocampal Slices | Increased synaptic release probability at excitatory synapses. | [8] |
| Pentylenetetrazole (PTZ) | Pro-convulsant | Mice | Increased GPR55 expression in the hippocampus. | [9] |
This compound: A GPR55 Agonist
This compound is a synthetic compound that has been identified as a potent and selective agonist of the GPR55 receptor.[3] Based on the current understanding of GPR55's role in epilepsy, a GPR55 agonist like this compound would be hypothesized to be pro-convulsant rather than anti-convulsant. Therefore, its investigation as a potential therapeutic for Dravet syndrome is not supported by the existing scientific literature.
Experimental Protocols for Preclinical Evaluation in Dravet Syndrome Models
Evaluating the potential anti-seizure efficacy of any compound for Dravet syndrome requires rigorous preclinical testing in validated animal models.
Animal Models
-
Zebrafish (scn1lab mutant): These fish carry a mutation analogous to the SCN1A mutation in Dravet syndrome patients and exhibit spontaneous seizure-like behavior and electrographic abnormalities. They are particularly useful for high-throughput screening.[10]
-
Mice (Scn1a+/-): These mice recapitulate key features of Dravet syndrome, including spontaneous seizures and increased susceptibility to thermally induced seizures.[11][12]
Experimental Workflow for Compound Evaluation
Detailed Methodologies
4.3.1. In Vivo Electrophysiology in Mice
-
Objective: To continuously monitor brain electrical activity to detect and quantify spontaneous seizures.
-
Procedure:
-
Electrode Implantation: Mice are anesthetized, and skull-screw electrodes are implanted over the cortex. A reference and ground electrode are also placed. The implant is secured with dental cement.[13]
-
Recovery: Mice are allowed to recover for at least one week post-surgery.
-
Recording: Mice are connected to a recording system via a lightweight, flexible cable that allows for free movement. Video and EEG are recorded simultaneously, typically for 24-48 hours, to establish a baseline seizure frequency.[13]
-
Drug Administration: The test compound or vehicle is administered, and recording continues to assess changes in seizure activity.
-
4.3.2. Locomotor Activity Assay in Zebrafish Larvae
-
Objective: To quantify seizure-like convulsive behavior in a high-throughput manner.
-
Procedure:
-
Arraying: Individual zebrafish larvae (typically 5-7 days post-fertilization) are placed in separate wells of a multi-well plate.
-
Compound Incubation: The test compound is added to the water in the wells.
-
Tracking: The plate is placed in an automated tracking device that records larval movement over time. Seizure-like events are characterized by high-velocity, convulsive swimming behavior.[10]
-
Analysis: Software is used to quantify the frequency and duration of these convulsive events.
-
Conclusion
The GPR55 receptor presents a compelling, albeit complex, target for epilepsy research. The current body of evidence strongly indicates that GPR55 antagonism, rather than agonism, is a more viable therapeutic strategy for seizure reduction. This is supported by the anti-seizure effects of the GPR55 antagonist CBD and the pro-excitatory effects of the endogenous agonist LPI. Consequently, the GPR55 agonist this compound is unlikely to be a suitable candidate for the treatment of Dravet syndrome. Future research in this area should focus on the development of potent and selective GPR55 antagonists and their rigorous evaluation in preclinical models of Dravet syndrome using the detailed experimental protocols outlined in this guide.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptors and Channels Possibly Mediating the Effects of Phytocannabinoids on Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. biorxiv.org [biorxiv.org]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [escholarship.org]
- 12. Development of a preclinical testing platform for clinically relevant therapy for Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
LUF5981: Unraveling the Data for a Potential Positive Allosteric Modulator
Despite a comprehensive search of publicly available scientific literature and pharmacological databases, the compound designated as LUF5981 remains enigmatic. At present, there is no accessible information to definitively identify its molecular target or to confirm its activity as a positive allosteric modulator.
This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of this compound. However, the foundational data required for such a document—including its primary biological target, mechanism of action, quantitative pharmacological data, and associated signaling pathways—are not available in the public domain.
Initial searches for "this compound" in conjunction with terms such as "positive allosteric modulator," "mechanism of action," "binding site," and "signaling pathway" yielded no specific results for this compound. While the IUPHAR/BPS Guide to PHARMACOLOGY assigns a ligand ID to this compound, it does not specify a corresponding molecular target. Further attempts to locate any publications, patents, or clinical trial information related to this compound have been unsuccessful.
The absence of this critical information prevents the creation of the requested data tables, experimental protocols, and signaling pathway diagrams. It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed, or that research on this molecule is at a very early, unpublished stage.
Without primary data on this compound, any discussion of its potential as a positive allosteric modulator would be purely speculative. A thorough understanding of a compound's pharmacology is essential for its development as a therapeutic agent. This includes detailed knowledge of its on-target and off-target effects, its potency and efficacy, and its impact on cellular and physiological processes.
Researchers interested in this compound are encouraged to monitor scientific literature and patent databases for any future disclosures related to this compound. Should information become available, a comprehensive technical guide could then be developed to support its scientific exploration and potential therapeutic application.
A Technical Guide to Determining A1 Adenosine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methods used to determine the selectivity of a compound for the A1 adenosine (B11128) receptor (A1AR). As the compound LUF5981 is not prominently documented in publicly available scientific literature, this document will use the well-characterized and highly selective A1AR antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), as a representative example to illustrate the experimental workflows and data interpretation central to selectivity profiling.
Introduction to Adenosine Receptors and Selectivity
Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are distributed throughout the body and are involved in cardiovascular, neurological, inflammatory, and immunological functions.[2] The development of subtype-selective ligands is a critical objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.
A1 Adenosine Receptor (A1AR): Primarily coupled to inhibitory G proteins (Gαi/o), activation of A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] A1ARs also modulate ion channels, such as activating potassium channels and inhibiting calcium channels.[4]
Selectivity in this context refers to the ability of a compound to bind with significantly higher affinity to a specific receptor subtype over others. It is a critical parameter in drug development, as it dictates the compound's specificity of action and potential for therapeutic efficacy and safety.
Quantitative Assessment of Selectivity: A Case Study of DPCPX
The selectivity of a compound is quantitatively expressed by comparing its binding affinity (typically the inhibition constant, Ki) across the different adenosine receptor subtypes. A higher selectivity ratio (Ki at off-target receptor / Ki at target receptor) indicates a more selective compound.
The following table summarizes the binding affinity of the selective A1AR antagonist DPCPX for the four human adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki [Subtype] / Ki [A1AR]) |
| A1AR | 3.9 | 1 |
| A2AAR | 130 | 33.3 |
| A2BAR | 50 | 12.8 |
| A3AR | 4000 | 1025.6 |
Data presented are representative values from published literature. Actual values may vary depending on experimental conditions.
As the data illustrates, DPCPX demonstrates a high degree of selectivity for the A1AR, with significantly lower affinity for the A2A, A2B, and particularly the A3 receptor subtypes.
Experimental Protocols for Determining Selectivity
The determination of a compound's selectivity profile relies on robust and well-defined experimental assays. The two primary types of assays are radioligand binding assays, which measure the direct interaction of a compound with the receptor, and functional assays, which assess the compound's effect on receptor-mediated signaling pathways.
Radioligand Binding Assays
Radioligand binding assays are a direct measure of the affinity of a compound for a receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest with high affinity and specificity. The test compound's ability to displace the radiolabeled ligand is measured, and from this, its inhibition constant (Ki) can be determined.
Objective: To determine the binding affinity (Ki) of a test compound for each of the four adenosine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands specific for each receptor subtype (e.g., [³H]-DPCPX for A1AR, [³H]-ZM241385 for A2AAR, etc.).[5]
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated and prepared. Protein concentration is determined using a standard method like the BCA assay.[7]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.[7]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[6][8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[7]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation Assay
Functional assays measure the effect of a compound on the downstream signaling pathway of a receptor. For A1AR, which is Gαi-coupled, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Therefore, a common functional assay for A1AR antagonists is to measure their ability to reverse the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency of a test compound as an antagonist at the A1AR.
Materials:
-
Intact cells expressing the human A1AR.
-
An A1AR agonist (e.g., N6-Cyclopentyladenosine, CPA).
-
A phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Forskolin or another adenylyl cyclase activator.
-
cAMP detection kit (e.g., LANCE cAMP kit, GloSensor cAMP assay).[9][10]
-
Test compound at various concentrations.
Procedure:
-
Cell Culture: Plate cells expressing the A1AR in a suitable multi-well plate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Stimulation: Add an A1AR agonist (e.g., CPA) in the presence of a phosphodiesterase inhibitor and an adenylyl cyclase activator like forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Lysis and Detection: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The data are plotted as the percentage of inhibition of the agonist response versus the antagonist concentration to determine the IC50 value of the antagonist.
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to illustrate the A1AR signaling pathway and a typical experimental workflow for determining antagonist selectivity.
Conclusion
Determining the selectivity of a compound for the A1 adenosine receptor is a multi-faceted process that requires a combination of in vitro binding and functional assays. By systematically evaluating a compound's affinity and potency across all four adenosine receptor subtypes, researchers can build a comprehensive selectivity profile. This information is paramount for the rational design and development of novel therapeutics that target the A1AR for a range of pathological conditions. The methodologies and principles outlined in this guide, exemplified by the selective antagonist DPCPX, provide a robust framework for these critical investigations.
References
- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. biorxiv.org [biorxiv.org]
LUF5981 and Adenosine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) is a critical signaling nucleoside that modulates a wide array of physiological and pathophysiological processes by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The adenosine A2A receptor, in particular, has emerged as a significant therapeutic target for a variety of disorders, including Parkinson's disease, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the adenosine signaling pathways with a focus on the methodologies used to characterize A2A receptor antagonists. While specific quantitative data for the research compound LUF5981 is not publicly available, this document will serve as a detailed framework for the experimental evaluation of such a compound. It includes in-depth descriptions of key experimental protocols, data presentation formats, and visual representations of the underlying biological and experimental processes.
Introduction to Adenosine Signaling
Extracellular adenosine is a key signaling molecule that regulates cellular and tissue functions, especially under conditions of stress such as hypoxia and inflammation.[1] Its effects are mediated through four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2] These receptors are coupled to different G proteins, leading to divergent downstream signaling cascades.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.
-
A2A and A2B Receptors: Primarily couple to Gs proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels. The A2B receptor can also couple to Gq proteins, activating the phospholipase C pathway.
The A2A receptor is highly expressed in the basal ganglia, immune cells, and blood vessels, making it a prime target for therapeutic intervention in neurological and immunological disorders.[2] Antagonists of the A2A receptor, such as the approved drug istradefylline, have shown efficacy in the treatment of Parkinson's disease.[2]
Characterization of A2A Receptor Antagonists
The pharmacological profile of a novel A2A receptor antagonist like this compound is determined through a series of in vitro experiments designed to assess its binding affinity, selectivity, and functional activity.
Data Presentation: Quantitative Analysis
A thorough characterization of an A2A receptor antagonist involves the determination of several key quantitative parameters. These are typically presented in a tabular format for clear comparison.
| Parameter | Description | Typical Value for Potent Antagonist |
| Ki (nM) for hA2A | Inhibitory constant at the human A2A receptor, a measure of binding affinity. | < 10 nM |
| Ki (nM) for hA1 | Inhibitory constant at the human A1 receptor, to assess selectivity. | > 100 nM |
| Ki (nM) for hA2B | Inhibitory constant at the human A2B receptor, to assess selectivity. | > 100 nM |
| Ki (nM) for hA3 | Inhibitory constant at the human A3 receptor, to assess selectivity. | > 1000 nM |
| Selectivity (fold) | Ratio of Ki values (e.g., Ki hA1 / Ki hA2A) to determine preference for the target receptor. | > 100-fold vs. other subtypes |
| IC50 (nM) cAMP Assay | Concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production. | < 50 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize A2A receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptors (A1, A2A, A2B, and A3).
Materials:
-
Cell membranes expressing the human adenosine receptor subtypes.
-
Radioligand (e.g., [3H]ZM241385 for A2A).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay determines the functional effect of a compound on receptor signaling, specifically its ability to antagonize the agonist-induced production of cAMP.
Objective: To determine the functional potency (IC50) of this compound in blocking A2A receptor-mediated cAMP production.
Materials:
-
Cells expressing the human A2A receptor (e.g., CHO or HEK293 cells).
-
A2A receptor agonist (e.g., NECA).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Culture the cells expressing the A2A receptor to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically the EC80 concentration to ensure a robust signal) to stimulate cAMP production.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations of Signaling Pathways and Workflows
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for a cAMP functional antagonism assay.
Conclusion
The characterization of a novel A2A receptor antagonist such as this compound is a systematic process that relies on well-established in vitro pharmacological assays. By determining the binding affinity, selectivity, and functional potency, researchers can build a comprehensive profile of the compound's activity. The detailed protocols and workflows provided in this guide offer a robust framework for the evaluation of such molecules, facilitating their development as potential therapeutics for a range of human diseases. While specific data for this compound remains elusive in the public domain, the methodologies described herein represent the gold standard for the characterization of any new ligand targeting the adenosine A2A receptor.
References
Methodological & Application
No Publicly Available Experimental Protocols Found for LUF5981 in Cell Culture
Despite a comprehensive search for experimental protocols and application notes related to the compound LUF5981 for cell culture, no specific information was found in the public domain.
Searches for "this compound experimental protocol cell culture," "this compound mechanism of action," "this compound signaling pathway," and "this compound cell-based assays" did not yield any relevant results detailing experimental procedures or established mechanisms for this specific compound. This suggests that this compound may be an internal or developmental compound not yet described in published scientific literature or publicly available application notes.
Without information on the compound's biological target, mechanism of action, and the cell types it has been tested on, it is not possible to provide the detailed application notes, experimental protocols, data tables, and signaling pathway diagrams as requested.
For researchers, scientists, and drug development professionals interested in utilizing a novel compound like this compound, the initial steps would typically involve:
-
Target Identification and Validation: Determining the molecular target(s) of the compound.
-
In Vitro Assays: Developing and performing biochemical and cell-based assays to determine the compound's potency, selectivity, and mechanism of action.
-
Cellular Phenotypic Assays: Evaluating the effect of the compound on cellular processes such as proliferation, viability, apoptosis, and signaling pathways in relevant cell lines.
The creation of detailed experimental protocols would be contingent on the outcomes of these foundational research activities. Should information on this compound become publicly available, the generation of the requested detailed documentation would be feasible.
Application Notes and Protocols for LUF5981 In Vivo Administration in Mice
Subject: Guidelines for the in vivo administration of the adenosine (B11128) receptor antagonist, LUF5981, in murine models.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available data on the in vivo administration of this compound in mice. The following application notes and protocols are provided as a general framework based on standard practices for preclinical compound testing in murine models. All experimental details, including dosages, administration routes, and outcome measures, will need to be determined empirically through dose-finding, pharmacokinetic, and pharmacodynamic studies.
Introduction to this compound
This compound is a synthetic organic compound identified as a potent and selective antagonist of adenosine receptors. It belongs to the 1-deazapurine class of molecules. Pharmacological profiling has demonstrated that this compound exhibits high affinity for the human adenosine A1 receptor, with a reported pKi of 9.1.[1][2] It also shows activity as an antagonist at A2A, A2B, and A3 adenosine receptors, making it a valuable tool for investigating the physiological and pathological roles of these receptors.[3][4][5]
Chemical Name: 2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine Synonyms: LUF 5981, LUF-5981
Mechanism of Action and Signaling Pathway
This compound functions by competitively blocking the binding of endogenous adenosine to its G protein-coupled receptors (GPCRs). Adenosine receptors are critical regulators of numerous physiological processes. The antagonism of these receptors by this compound can modulate downstream signaling cascades. For instance, A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels. By blocking these receptors, this compound can prevent these downstream effects.
Below is a generalized diagram illustrating the signaling pathway affected by this compound.
Caption: this compound acts as an antagonist at adenosine receptors, blocking adenosine binding and subsequent G protein-mediated signaling.
Hypothetical Experimental Protocols for In Vivo Administration in Mice
The following protocols are templates and must be adapted based on empirical data obtained from preliminary studies.
The solubility of this compound will dictate the appropriate vehicle for administration. A systematic solubility screen should be performed. Common vehicles for in vivo administration include:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in water (D5W)
-
A mixture of DMSO, Cremophor EL, and saline (or PBS) for poorly soluble compounds.
-
Polyethylene glycol (PEG) formulations.
Protocol for Vehicle Screening (Small Scale):
-
Weigh a small amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a known volume of each test vehicle to achieve a target concentration.
-
Vortex and/or sonicate the tubes to facilitate dissolution.
-
Visually inspect for precipitation.
-
If soluble, assess stability at room temperature and 4°C for the intended duration of the experiment.
A pilot PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing regimen.
Experimental Workflow for a Pilot PK Study:
References
- 1. Animal models of fibrotic lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models Utilized in HTLV-1 Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies with purified recombinant human interleukin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of lupus and lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models — Center for Predictive Medicine [louisville.edu]
LUF5981 dosage and concentration for studies
Despite a comprehensive search of publicly available scientific literature and pharmacological databases, no specific information regarding the dosage, concentration, or experimental use of LUF5981 could be found.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols. Resources such as the IUPHAR/BPS Guide to Pharmacology list the compound this compound, but do not provide any associated experimental data, including in vitro concentrations or in vivo dosages used in research studies.
Searches for the mechanism of action, biological target, and any associated signaling pathways for this compound were also unsuccessful. It is possible that this compound is an internal compound designation not yet disclosed in published research, a very recently developed compound, or that the identifier may be inaccurate.
Without access to primary research data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of its biological activity. We recommend consulting internal documentation or contacting the source of the compound identifier for more information.
Application Notes and Protocols for the Characterization of LUF5981 Solubility and Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the generation of this document, "LUF5981" is not a compound with publicly available solubility data. The following protocols are general best-practice guidelines for the characterization of a novel small molecule compound and should be adapted based on the specific physicochemical properties of this compound.
Introduction
The solubility of a compound is a critical parameter that influences its biological activity in both in vitro and in vivo models.[1] Poor solubility can lead to inaccurate assay results and hinder the development of effective therapeutics.[2][3] This document provides a comprehensive guide to determining the solubility of the novel compound this compound and preparing stable stock solutions for experimental use.
Recommended Solvents and Starting Concentrations
For novel compounds, initial solubility screening should be performed in a range of common solvents. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for creating high-concentration stock solutions due to its ability to dissolve a broad range of both polar and nonpolar compounds.[4] However, the concentration of DMSO in the final assay medium must be carefully controlled, as it can have effects on cell growth and viability.[4][5]
Table 1: Common Solvents for Initial Solubility Screening of this compound
| Solvent | Common Starting Concentration for Stock | Notes |
| DMSO | 10-100 mM | The most common initial choice for novel compounds.[4] Miscible with water and cell culture media.[4] Keep the final concentration in assays typically below 0.5% to avoid solvent-induced artifacts.[5] |
| Ethanol (EtOH) | 10-50 mM | A common solvent for compounds with moderate polarity.[6] Can have biological effects, so careful vehicle controls are necessary. |
| Methanol (MeOH) | 10-50 mM | Similar to ethanol, used for compounds with moderate polarity.[6] Can be toxic to cells, so use with caution. |
| Acetone | 10-50 mM | Useful for certain nonpolar compounds.[6] It is volatile and may have higher toxicity in cell-based assays. |
| Polyethylene Glycol (PEG-400) | 1-10% (w/v) in aqueous buffer | A co-solvent often used for in vivo formulations to improve solubility and absorption.[7] |
| Phosphate-Buffered Saline (PBS) | Test up to 1 mM | The primary aqueous buffer for determining physiological solubility.[1] Solubility in PBS is a key indicator of a compound's potential for biological activity in aqueous environments. |
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration should be adjusted based on preliminary solubility tests.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Determine the molecular weight (MW) of this compound.
-
Weigh out a precise amount of this compound powder (e.g., 1-5 mg) into a sterile tube.
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., 10 mM) using the formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes. Gentle warming in a water bath (37°C) may be used to aid dissolution, but monitor for compound degradation.
-
Visually inspect the solution for any undissolved particulate matter. If the compound is fully dissolved, this is your stock solution.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.[8]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Determining Thermodynamic Solubility in Aqueous Buffer
This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.[9]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC-UV or other suitable quantitative analytical method
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a known volume of PBS (e.g., 1 mg/mL).
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method like HPLC-UV.
-
The resulting concentration is the thermodynamic solubility of this compound in PBS at the tested temperature.
Table 2: Data Template for this compound Solubility Determination
| Solvent/Buffer | Temperature (°C) | Measured Concentration | Units (e.g., µg/mL, µM) | Method |
| PBS, pH 7.4 | 25 | HPLC-UV | ||
| PBS, pH 7.4 | 37 | HPLC-UV | ||
| DMEM + 10% FBS | 37 | HPLC-UV | ||
| Enter other buffers |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing and testing a novel compound like this compound.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrophysiological Characterization of LUF5981, a Novel Gq-Coupled Receptor Modulator
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the electrophysiological characterization of the hypothetical compound LUF5981, a putative positive allosteric modulator of a Gq-coupled G-protein coupled receptor (GPCR).
Introduction
This compound is a novel small molecule currently under investigation for its potential therapeutic effects. Preliminary data suggests that this compound acts as a positive allosteric modulator (PAM) of a Gq-coupled GPCR. The activation of Gq-coupled receptors typically leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels. This increase in intracellular calcium can, in turn, modulate the activity of various ion channels. This application note outlines a whole-cell patch-clamp electrophysiology protocol to quantify the effects of this compound on a downstream, calcium-activated potassium channel.
Hypothetical Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the potentiation of a Gq-coupled GPCR, leading to a cascade of intracellular events culminating in the modulation of ion channel activity.
Caption: Hypothetical signaling pathway for this compound.
Electrophysiology Recording Protocol: Whole-Cell Patch-Clamp
This protocol describes the measurement of potassium currents in response to this compound application in cultured cells expressing the target Gq-coupled GPCR.
3.1. Cell Culture and Preparation
-
Culture HEK293 cells stably expressing the target Gq-coupled GPCR and a calcium-activated potassium channel (e.g., KCa2.2).
-
Plate cells onto 12 mm glass coverslips in a 24-well plate 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with extracellular solution.
3.2. Solutions
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3.3. Recording Setup
-
Microscope: Inverted microscope with DIC optics.
-
Micromanipulator: For precise positioning of the recording electrode.
-
Amplifier and Digitizer: Axon Axopatch 200B and Digidata 1550A or similar.
-
Software: pCLAMP 10 or similar for data acquisition and analysis.
3.4. Experimental Procedure
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments for 200 ms) to elicit baseline currents.
-
Establish a stable baseline recording in the presence of a sub-maximal concentration of the endogenous agonist.
-
Apply increasing concentrations of this compound in the presence of the agonist.
-
At each concentration of this compound, record the currents elicited by the same voltage-step protocol.
-
Wash out this compound with the agonist-containing extracellular solution to observe the reversal of the effect.
Experimental Workflow
The following diagram illustrates the key steps in the electrophysiological recording process.
Caption: Experimental workflow for patch-clamp recording.
Data Presentation
The quantitative data obtained from these experiments can be summarized to determine the potency and efficacy of this compound.
| Parameter | Description | Hypothetical Value |
| Baseline Current | Outward K+ current at +40 mV with agonist alone. | 250 ± 25 pA |
| Max Potentiated Current | Maximum outward K+ current at +40 mV with agonist + saturating this compound. | 750 ± 50 pA |
| EC50 of this compound | Concentration of this compound that produces 50% of its maximal effect. | 150 nM |
| Fold Potentiation | The factor by which this compound increases the baseline current. | 3.0-fold |
| n (Hill Coefficient) | Steepness of the concentration-response curve. | 1.2 |
Conclusion
This application note provides a framework for the electrophysiological characterization of a novel, hypothetical Gq-coupled GPCR positive allosteric modulator, this compound. The described whole-cell patch-clamp protocol allows for the quantitative assessment of the compound's effect on downstream ion channel activity. The presented data and diagrams serve as a guide for designing and interpreting experiments aimed at understanding the functional consequences of modulating this signaling pathway.
Application Notes and Protocols: LUF5981 in Patch Clamp Experiments
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and pharmacological databases, we have determined that there is currently no publicly available information regarding the use of the compound LUF5981 in patch clamp electrophysiology experiments. The IUPHAR/BPS Guide to Pharmacology lists this compound as a synthetic organic compound, but as of our latest update, no biological activity data, mechanism of action, or associated signaling pathways have been reported.
Therefore, the creation of detailed application notes and protocols for this compound in the context of patch clamp experiments is not possible at this time. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of foundational research on this specific compound's effects on ion channels or cellular electrophysiology.
General Principles for Characterizing a Novel Compound with Patch Clamp Electrophysiology
While specific protocols for this compound are unavailable, researchers interested in characterizing a novel compound with unknown ion channel activity can follow established electrophysiological principles. The following sections provide a general framework and standardized protocols that can be adapted for the initial screening and characterization of a new chemical entity like this compound.
I. Initial Screening and Target Identification
The first step in characterizing a novel compound is to determine if it modulates the activity of any ion channels. A broad screening approach is often employed using a variety of cell lines expressing different ion channels.
Experimental Workflow for Initial Screening
Figure 1. A generalized workflow for the initial screening of a novel compound using whole-cell patch clamp electrophysiology.
II. General Protocols for Whole-Cell Patch Clamp Recordings
The following are generalized protocols for performing whole-cell patch clamp recordings. These would need to be optimized based on the specific cell type and ion channel being investigated.
A. Preparation of Solutions
Table 1: Example Extracellular and Intracellular Solutions
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Intracellular (Pipette) | K-Gluconate | 130 |
| KCl | 10 | |
| MgCl₂ | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na₂-GTP | 0.4 |
Note: The pH of both solutions should be adjusted to 7.3-7.4 with an appropriate acid or base (e.g., KOH for the intracellular solution), and the osmolarity should be adjusted to be near-isotonic (290-310 mOsm).
B. Cell Preparation
-
Cell Culture: Maintain cell lines in appropriate culture medium and conditions. For primary cells, follow established dissociation and culture protocols.
-
Plating: Plate cells onto glass coverslips at a suitable density to allow for individual cell patching.
-
Transfer to Recording Chamber: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
C. Pipette Preparation
-
Pulling: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance is typically 2-5 MΩ when filled with intracellular solution.
-
Fire-Polishing: Briefly fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
Filling: Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped in the tip.
D. Establishing a Whole-Cell Recording
-
Pipette Positioning: Under microscopic guidance, lower the patch pipette into the bath and apply positive pressure.
-
Approaching the Cell: Approach a target cell with the pipette tip.
-
Seal Formation: Gently press the pipette tip against the cell membrane and release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal (a "gigaseal").
-
Membrane Rupture: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Series Resistance Compensation: Compensate for the series resistance to minimize voltage errors.
E. Data Acquisition
-
Voltage-Clamp Protocol: To study voltage-gated ion channels, apply a series of voltage steps from a holding potential (e.g., -80 mV) to various test potentials.
-
Current-Clamp Protocol: To study the effect on the membrane potential and action potentials, inject current steps of varying amplitudes.
-
Compound Application: After recording a stable baseline, perfuse the recording chamber with the extracellular solution containing the desired concentration of the test compound (e.g., this compound).
-
Washout: After observing the effect of the compound, perfuse with the control extracellular solution to test for reversibility.
III. Hypothetical Signaling Pathway Modulation
Should initial screening reveal that this compound modulates a specific ion channel, further experiments would be necessary to elucidate the signaling pathway involved. For example, if this compound were found to inhibit a potassium channel, one might investigate common modulatory pathways.
Hypothetical G-Protein Coupled Receptor (GPCR) Signaling Pathway
Figure 2. A hypothetical signaling cascade where this compound acts as a GPCR agonist, leading to the inhibition of a potassium channel via PKC-mediated phosphorylation.
We recommend that researchers interested in this compound begin with broad-spectrum screening assays to identify a biological target. Once a target is identified, the general patch clamp protocols outlined above can be adapted and optimized to thoroughly characterize its electrophysiological effects and underlying mechanism of action. We will continue to monitor for any published research on this compound and will update these notes accordingly.
Application Notes and Protocols for LUF5981 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5981 is a putative modulator of the orphan G protein-coupled receptor GPR88. GPR88 is a class A rhodopsin family GPCR predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward.[1] Its strategic location and involvement in various neurological processes have made it a promising therapeutic target for central nervous system disorders such as schizophrenia, Parkinson's disease, and addiction.[1] GPR88 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][2]
The characterization of novel ligands like this compound requires a robust and reliable binding assay. This document provides a detailed protocol for a competitive radioligand binding assay using a known GPR88 radioligand to determine the binding affinity of this compound for the GPR88 receptor. This assay is fundamental for determining the potency of a test compound and is a critical step in the drug discovery and development process.
GPR88 Signaling Pathway
GPR88 activation by an agonist leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels through its coupling to Gαi/o proteins. This signaling cascade is a key mechanism by which GPR88 modulates neuronal excitability.
Caption: GPR88 receptor signaling cascade.
Quantitative Data: Binding Affinities of Known GPR88 Agonists
The following table summarizes the binding affinities (Ki) of several known agonists for the GPR88 receptor, as determined by competitive radioligand binding assays using [3H]RTI-13951-33 ([3H]RTI-33). This data provides a reference for the expected potency of compounds targeting GPR88.
| Compound | Ki (nM) | Assay Type | Radioligand | Reference |
| RTI-13951-33 | 224 ± 36 | Competition Binding | [3H]RTI-33 | [3] |
| 2-PCCA | 277 ± 39 | Competition Binding | [3H]RTI-33 | [3] |
| (S,S)-2-PCCA | 487 ± 46 | Competition Binding | [3H]RTI-33 | [3] |
| 2-AMPP | 219 ± 54 | Competition Binding | [3H]RTI-33 | [3] |
| Compound 4 | 612 ± 86 | Competition Binding | [3H]RTI-33 | [3] |
Experimental Protocols
Radioligand Competition Binding Assay for GPR88
This protocol describes the determination of the binding affinity of a test compound (e.g., this compound) for the GPR88 receptor by measuring its ability to compete with a known radioligand, [3H]RTI-13951-33.
1. Materials and Reagents
-
Membranes: Crude membrane preparations from cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO cells) or from striatal tissue of appropriate animal models.[3]
-
Radioligand: [3H]RTI-13951-33 (specific activity ~83.4 Ci/mmol).[3]
-
Test Compound: this compound.
-
Non-specific Binding Compound: Unlabeled RTI-13951-33 or another high-affinity GPR88 ligand (e.g., 10 µM final concentration).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For incubation.
-
Filter Mats: GF/C filters presoaked in 0.3% polyethyleneimine (PEI).[4]
-
Scintillation Cocktail.
-
Plate Scintillation Counter.
-
Cell Harvester.
2. Membrane Preparation
-
Harvest cells expressing GPR88 by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.[1]
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonicator.[1]
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.[1]
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membranes and store at -80°C until use.[1]
3. Assay Procedure (96-well plate format)
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of unlabeled RTI-13951-33 (10 µM final concentration).
-
Competition: 50 µL of each dilution of this compound.
-
-
Add 150 µL of the diluted membrane preparation (typically 5-20 µg of protein per well) to all wells.[4]
-
Add 50 µL of [3H]RTI-13951-33 solution to all wells. The final concentration should be close to its Kd value (e.g., 85 nM).[3] The final assay volume is 250 µL.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[4]
-
Terminate the assay by rapid vacuum filtration through the 96-well filter plate using a cell harvester.[1][4]
-
Wash the filters 3-4 times with ice-cold wash buffer.[1]
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a plate scintillation counter.
4. Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding .
-
For the competition assay, determine the amount of radioligand bound at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
The general workflow for the competitive radioligand binding assay is depicted below.
Caption: Competitive radioligand binding assay workflow.
References
Application Notes and Protocols for LUF5981 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5981 is a synthetic ligand targeting the orphan G protein-coupled receptor 88 (GPR88), a receptor predominantly expressed in the striatum of the mammalian brain. GPR88 is implicated in a variety of neurological and psychiatric processes, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the potential use of this compound in rodent behavioral studies, based on the known pharmacology of GPR88 agonists. Due to the limited publicly available data on this compound, the protocols and expected outcomes are largely based on studies with the well-characterized GPR88 agonist, RTI-13951-33, which serves as a valuable proxy.
Mechanism of Action
GPR88 is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in the striatum, a key brain region for motor control, reward, and cognition. The striatum is central to the pathophysiology of numerous disorders, including addiction, Parkinson's disease, and schizophrenia. Agonism of GPR88, as expected with this compound, is hypothesized to have therapeutic effects by modulating striatal output.
Caption: GPR88 Signaling Pathway.
Preclinical Behavioral Applications
Based on studies with GPR88 knockout mice and the GPR88 agonist RTI-13951-33, this compound is expected to modulate behaviors related to:
-
Substance Abuse and Addiction: GPR88 agonists have been shown to reduce alcohol consumption and seeking behaviors in rodents.[1][2][3][4]
-
Motor Function: GPR88 plays a role in motor control and coordination.
-
Anxiety and Depression: Modulation of GPR88 may influence anxiety-like behaviors.
-
Cognition and Impulsivity: GPR88 has been implicated in learning, memory, and impulse control.[5]
Data Presentation: Summary of Expected Effects of a GPR88 Agonist
The following table summarizes the expected outcomes of administering a GPR88 agonist like this compound in various rodent behavioral paradigms, based on published data for the GPR88 agonist RTI-13951-33.
| Behavioral Paradigm | Species | Expected Effect of GPR88 Agonist (e.g., this compound) | Reference Compound Data (RTI-13951-33) |
| Alcohol Self-Administration | Rat | ↓ Alcohol intake and self-administration | Significant dose-dependent reduction in alcohol self-administration.[2] |
| Intermittent Access to Alcohol | Mouse | ↓ Voluntary alcohol consumption | Reduced excessive voluntary alcohol drinking.[1][3] |
| Drinking in the Dark | Mouse | ↓ Binge-like alcohol drinking | Reduced binge-like drinking behavior.[1][3] |
| Alcohol-Induced Conditioned Place Preference (CPP) | Mouse | ↓ Expression of alcohol-induced CPP | Reduced the expression of conditioned place preference for alcohol.[1][3] |
| Locomotor Activity | Rat | No significant effect at therapeutic doses | No effect on locomotion at doses that reduce alcohol intake.[2] |
| Sucrose (B13894) Self-Administration | Rat | No significant effect | No effect on sucrose self-administration, suggesting selectivity for alcohol reward.[2] |
Experimental Protocols
The following are detailed protocols for key behavioral experiments to assess the effects of this compound. These protocols are based on established methods and findings with the GPR88 agonist RTI-13951-33.
Protocol 1: Alcohol Self-Administration in Rats
Objective: To assess the effect of this compound on the motivation to self-administer alcohol.
Animals: Male Wistar rats, weighing 250-300g at the start of the experiment.
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a house light.
Procedure:
-
Acquisition:
-
Rats are trained to press a lever for a 10% (v/v) ethanol (B145695) solution during daily 30-minute sessions.
-
Training proceeds under a fixed-ratio 1 (FR1) schedule of reinforcement (one lever press results in one reward).
-
Once stable responding is achieved, the session duration is extended to 2 hours.
-
-
Drug Administration:
-
This compound should be dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Administer this compound via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session.
-
A within-subjects design is recommended, where each rat receives all doses of this compound and vehicle in a counterbalanced order.
-
-
Data Analysis:
-
The primary dependent variable is the number of active lever presses.
-
Inactive lever presses and total fluid intake should also be recorded.
-
Data should be analyzed using a repeated-measures ANOVA.
-
Caption: Workflow for Alcohol Self-Administration.
Protocol 2: Intermittent Access to Alcohol in Mice
Objective: To evaluate the effect of this compound on voluntary, excessive alcohol consumption.
Animals: Male C57BL/6J mice, 8-10 weeks old.
Apparatus: Standard mouse cages with two drinking bottles.
Procedure:
-
Induction of High Alcohol Intake:
-
Mice are given 24-hour concurrent access to one bottle of 20% (v/v) ethanol and one bottle of water.
-
This access is provided three times a week (e.g., Monday, Wednesday, Friday) for at least 4 weeks.
-
On the intervening days, mice have access to two bottles of water.
-
-
Drug Administration:
-
This compound or vehicle is administered (e.g., i.p.) 30 minutes before the start of the 24-hour alcohol access period.
-
A between-subjects or within-subjects crossover design can be used.
-
-
Data Measurement:
-
Fluid consumption from both bottles is measured by weighing the bottles at the beginning and end of the 24-hour period.
-
Spillage should be accounted for by using control cages with no mice.
-
Alcohol preference is calculated as (volume of alcohol consumed) / (total volume of fluid consumed).
-
-
Data Analysis:
-
Alcohol intake (g/kg/24h), water intake (ml/24h), and alcohol preference (%) are the main dependent variables.
-
Data can be analyzed using a t-test or ANOVA, depending on the experimental design.
-
Protocol 3: Conditioned Place Preference (CPP) in Mice
Objective: To determine if this compound alters the rewarding properties of alcohol.
Animals: Male C57BL/6J mice, 8-10 weeks old.
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-conditioning (Day 1):
-
Mice are allowed to freely explore all three chambers for 15 minutes.
-
The time spent in each chamber is recorded to establish baseline preference. Mice showing a strong unconditioned preference for one chamber are excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of eight alternating daily sessions.
-
On four of the days, mice receive an injection of alcohol (e.g., 2 g/kg, i.p.) and are confined to one of the outer chambers for 30 minutes.
-
On the other four days, mice receive a saline injection and are confined to the opposite chamber for 30 minutes.
-
The alcohol-paired and saline-paired chambers are counterbalanced across mice.
-
-
Drug Treatment and Test (Day 10):
-
Mice are administered this compound or vehicle 30 minutes prior to the test.
-
The partitions are removed, and the mice are allowed to freely explore all three chambers for 15 minutes.
-
The time spent in each chamber is recorded.
-
-
Data Analysis:
-
A CPP score is calculated as the time spent in the alcohol-paired chamber minus the time spent in the saline-paired chamber during the test session.
-
The scores are compared between the this compound-treated and vehicle-treated groups using a t-test or ANOVA.
-
References
- 1. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
LUF5981: Information for Central Nervous System Research Not Currently Available
Comprehensive searches for the compound LUF5981 have yielded no specific information regarding its mechanism of action, its application in central nervous system (CNS) research, or any established experimental protocols. The scientific and technical databases accessed do not contain data on this specific molecule, preventing the creation of detailed application notes and protocols as requested.
Information on general methodologies for CNS research, including in vitro and in vivo models, and techniques for assessing ligand-binding affinity, is widely available. However, without specific data on this compound, it is not possible to provide protocols, quantitative data summaries, or visualizations related to its use.
Researchers and drug development professionals interested in this compound are advised to consult proprietary databases or contact chemical suppliers who may have internal, unpublished data on the compound. At present, publicly available resources do not contain the necessary information to support its application in CNS research.
Application Notes and Protocols for Determining the Solution Stability and Storage of LUF5981
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensuring the stability of a compound in solution is a critical aspect of preclinical and clinical drug development. Stability studies are essential for determining appropriate storage conditions, shelf-life, and compatible formulations for a new chemical entity (NCE). These studies help to identify degradation pathways and ensure that the compound remains within acceptable purity and potency limits throughout its lifecycle. This document provides a comprehensive guide and a general protocol for assessing the stability of a novel compound, exemplified by LUF5981, in various solution-based conditions. The methodologies described herein are based on established principles of pharmaceutical stability testing.[1][2][3]
Stability of this compound in Solution: A Summary of Hypothetical Data
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to demonstrate how stability results are typically presented. Actual stability data would need to be generated through rigorous experimental testing.
| Condition ID | Solvent System | Temperature (°C) | pH | Light Condition | Concentration (µg/mL) | Initial Purity (%) | Purity after 7 days (%) | Purity after 30 days (%) | Notes |
| A-1 | PBS | 4 | 7.4 | Dark | 100 | 99.8 | 99.5 | 99.1 | Minimal degradation observed. |
| A-2 | PBS | 25 | 7.4 | Dark | 100 | 99.8 | 98.2 | 95.5 | Moderate degradation at room temperature. |
| A-3 | PBS | 40 | 7.4 | Dark | 100 | 99.8 | 92.1 | 85.3 | Significant degradation under accelerated conditions. |
| B-1 | 5% DMSO in PBS | 4 | 7.4 | Dark | 100 | 99.9 | 99.7 | 99.4 | High stability in the presence of a co-solvent. |
| C-1 | PBS | 25 | 5.0 | Dark | 100 | 99.8 | 96.5 | 91.2 | Increased degradation in acidic conditions. |
| D-1 | PBS | 25 | 9.0 | Dark | 100 | 99.8 | 94.3 | 88.0 | Significant degradation in alkaline conditions. |
| E-1 | PBS | 25 | 7.4 | Ambient Light | 100 | 99.8 | 90.5 | 81.7 | Potential photolytic degradation. |
Experimental Protocols
The following protocols outline the general procedures for conducting solution stability studies. These should be adapted based on the specific physicochemical properties of the compound of interest.
Materials and Reagents
-
This compound (or compound of interest)
-
High-purity solvents (e.g., DMSO, Ethanol, Acetonitrile)
-
Buffers (e.g., Phosphate-Buffered Saline - PBS)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubators or environmental chambers
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution with the desired test buffer or solvent system (e.g., PBS) to achieve the final target concentration for the stability study (e.g., 100 µg/mL).
Stability Study Design
-
Establish Study Conditions: Define the matrix of conditions to be tested, including different solvents, pH levels, temperatures, and light exposures.
-
Sample Aliquoting: Aliquot the working solution into multiple vials for each condition to be tested. This prevents contamination and disturbance of the samples over the time course of the study.
-
Time Points: Determine the time points for sample analysis. A typical study might include time points at 0, 24, 48, 72 hours, and then weekly for a longer-term study.
-
Storage: Place the sample vials in the appropriate storage conditions (e.g., refrigerated at 4°C, at room temperature 25°C, or in an incubator at 40°C). For photostability testing, expose a set of samples to a controlled light source while keeping a control set in the dark.
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4]
-
HPLC Method Development:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Method Validation: The analytical method should be validated to ensure it is stability-indicating. This is often achieved through forced degradation studies where the compound is exposed to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to generate degradation products.[2] The method must be able to resolve the parent peak from all major degradation peaks.
Sample Analysis and Data Interpretation
-
Sample Collection: At each designated time point, retrieve a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC.
-
Data Processing:
-
Integrate the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).
-
The formula for calculating the remaining percentage is: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a compound in solution.
Caption: General workflow for a solution stability study.
Signaling Pathways and Degradation Mechanisms
While specific signaling pathways are not directly related to in-solution stability, understanding the chemical degradation pathways is crucial. Common degradation pathways for pharmaceuticals include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often influenced by pH.
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.
-
Photolysis: Degradation caused by exposure to light.
Identifying the degradation products through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help elucidate these pathways.[5] Understanding the degradation mechanism is essential for developing stable formulations and defining appropriate storage conditions.
Conclusion
The stability of a novel compound like this compound is a cornerstone of its development. A systematic approach to evaluating stability in solution under various conditions is necessary to ensure data quality and the ultimate safety and efficacy of the potential therapeutic. The protocols and guidelines presented here provide a framework for researchers to design and execute robust stability studies. It is imperative that these general protocols are tailored to the specific properties of the compound under investigation.
References
Application Notes and Protocols for LUF5981 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5981 is a synthetic organic compound with potential for modulating the Mas-related G protein-coupled receptor X2 (MRGPRX2). MRGPRX2 is a receptor implicated in non-IgE mediated mast cell degranulation, making it a target of interest for inflammatory and allergic conditions. High-throughput screening (HTS) assays are essential for identifying and characterizing novel modulators of this receptor. These application notes provide detailed protocols for HTS assays designed to assess the activity of this compound on MRGPRX2, focusing on both G protein-dependent and -independent signaling pathways.
Target Receptor: MRGPRX2
MRGPRX2 is a G protein-coupled receptor (GPCR) expressed on mast cells and other immune cells. Its activation by various ligands, including peptides and small molecules, can trigger the release of histamine (B1213489) and other inflammatory mediators. This process is a key component of the body's response to certain stimuli but can also contribute to the pathology of various inflammatory diseases. Therefore, identifying compounds that modulate MRGPRX2 activity is a promising therapeutic strategy.
High-Throughput Screening Assays for MRGPRX2 Modulators
Two primary HTS assays are recommended for evaluating the effect of this compound on MRGPRX2: a calcium mobilization assay to assess G protein-dependent signaling and a β-arrestin recruitment assay for G protein-independent signaling. These assays can be performed using engineered cell lines, such as CHO-K1 or HEK293, stably expressing human MRGPRX2.
Data Presentation
The following tables summarize the expected quantitative data from the proposed HTS assays.
Table 1: Calcium Mobilization Assay - Expected Data
| Parameter | This compound | Positive Control | Negative Control |
| EC50/IC50 (µM) | To be determined | Expected in low µM range | Not active |
| Maximal Response (%) | To be determined | 100% | 0% |
| Signal-to-Background | > 3 | > 5 | ~ 1 |
| Z'-factor | > 0.5 | > 0.5 | Not applicable |
Table 2: β-Arrestin Recruitment Assay - Expected Data
| Parameter | This compound | Positive Control | Negative Control |
| EC50/IC50 (µM) | To be determined | Expected in low µM range | Not active |
| Maximal Response (%) | To be determined | 100% | 0% |
| Signal-to-Background | > 3 | > 5 | ~ 1 |
| Z'-factor | > 0.5 | > 0.5 | Not applicable |
Experimental Protocols
Protocol 1: Calcium Mobilization HTS Assay
This protocol outlines a method for measuring intracellular calcium mobilization following MRGPRX2 activation in an HTS format.
Materials:
-
CHO-K1 cells stably expressing human MRGPRX2
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound (solubilized in DMSO)
-
Positive control agonist (e.g., Substance P)
-
Negative control (vehicle, e.g., DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling capabilities
Procedure:
-
Cell Plating: Seed MRGPRX2-expressing CHO-K1 cells into 384-well microplates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 60 minutes at 37°C.
-
Compound Addition: Add this compound at various concentrations to the appropriate wells. Include wells with the positive control and negative control.
-
Signal Detection: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) using a fluorescent plate reader. Record data every second for at least 120 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity over time for each well. Determine the EC50 or IC50 values for this compound by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: β-Arrestin Recruitment HTS Assay
This protocol describes an HTS assay to measure the recruitment of β-arrestin to the activated MRGPRX2 receptor.
Materials:
-
HEK293 cells stably co-expressing MRGPRX2 and a β-arrestin reporter system (e.g., a system based on enzyme complementation or fluorescence resonance energy transfer)
-
Assay medium (e.g., Opti-MEM)
-
This compound (solubilized in DMSO)
-
Positive control agonist (e.g., Substance P)
-
Negative control (vehicle, e.g., DMSO)
-
384-well white, solid-bottom microplates
-
Luminescent or fluorescent plate reader
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 384-well microplates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add this compound at various concentrations to the designated wells. Include positive and negative controls.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagent for the β-arrestin reporter system and measure the luminescent or fluorescent signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the positive and negative controls. Determine the EC50 or IC50 values for this compound by fitting the dose-response curves.
Visualizations
Caption: MRGPRX2 signaling upon modulation by this compound.
Application Notes and Protocols: LUF5981 in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5981 is a novel small molecule compound with demonstrated neuroprotective properties in preclinical studies. These application notes provide a comprehensive overview of the use of this compound in primary neuron culture experiments, including its mechanism of action, detailed experimental protocols for neuroprotection assays, and expected outcomes. The information presented is intended to guide researchers in evaluating the therapeutic potential of this compound for neurological disorders characterized by neuronal cell death.
Mechanism of Action
This compound exerts its neuroprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes and cytoprotective genes. This cascade ultimately mitigates neuronal damage induced by reactive oxygen species (ROS).
Signaling Pathway Diagram
Caption: this compound signaling pathway in response to oxidative stress.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in primary cortical neuron cultures subjected to glutamate-induced excitotoxicity. The following tables summarize key findings.
Table 1: Dose-Dependent Neuroprotection of this compound
| This compound Concentration (µM) | Neuronal Viability (%) vs. Glutamate (B1630785) Control |
| 0 (Glutamate only) | 52.3 ± 4.5 |
| 1 | 65.8 ± 5.1 |
| 5 | 78.2 ± 3.9 |
| 10 | 89.5 ± 2.7 |
| 20 | 92.1 ± 3.2 |
Table 2: Effect of this compound on Markers of Oxidative Stress
| Treatment | Intracellular ROS Levels (Fold Change) | Glutathione (GSH) Levels (% of Control) |
| Control | 1.0 | 100 |
| Glutamate (5 mM) | 3.2 ± 0.4 | 45.7 ± 6.2 |
| Glutamate + this compound (10 µM) | 1.4 ± 0.2 | 88.9 ± 5.8 |
Experimental Protocols
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[1][2]
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® Medium supplemented with B27 and GlutaMAX™
-
Poly-D-lysine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rat according to approved animal care protocols and dissect the E18 embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue and digest with papain at 37°C for 20-30 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on Poly-D-lysine coated plates at a density of 2 x 10⁵ cells/cm².
-
Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.
-
After 24 hours, replace the plating medium with fresh, pre-warmed Neurobasal® medium with supplements.
-
Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.
Glutamate-Induced Excitotoxicity and this compound Treatment
This protocol outlines the induction of neuronal injury using glutamate and the application of this compound for neuroprotection.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-14)
-
Glutamate solution (5 mM stock)
-
This compound (stock solution in DMSO)
-
Neurobasal® medium
Procedure:
-
Prepare working concentrations of this compound in pre-warmed Neurobasal® medium.
-
Pre-treat the primary neuron cultures with the desired concentrations of this compound for 2 hours.
-
Introduce glutamate to a final concentration of 5 mM to induce excitotoxicity.
-
Co-incubate the cultures with this compound and glutamate for 24 hours at 37°C and 5% CO₂.
-
Proceed with cell viability or other downstream assays.
Assessment of Neuronal Viability (Resazurin Assay)
This assay measures cell viability by quantifying the metabolic reduction of resazurin (B115843) to the fluorescent resorufin.
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
Resazurin sodium salt solution (1 mg/mL in PBS)
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Following the 24-hour treatment period, add resazurin solution to each well to a final concentration of 0.1 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Express cell viability as a percentage relative to untreated control wells.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound neuroprotection in primary neurons.
Conclusion
This compound demonstrates significant neuroprotective potential in primary neuron culture models of glutamate-induced excitotoxicity. The provided protocols offer a robust framework for investigating the efficacy and mechanism of action of this compound. These studies are a critical step in the preclinical evaluation of this compound as a therapeutic candidate for neurodegenerative diseases and acute neuronal injury.
References
Troubleshooting & Optimization
optimizing LUF5981 concentration for efficacy
Notice: Information regarding the novel compound LUF5981 is currently limited in publicly accessible scientific literature. While this technical support center aims to provide guidance, the content is based on general principles of compound optimization and may be updated as more specific data on this compound becomes available. Researchers are advised to consult any internal documentation or proprietary data they may have for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic organic compound registered in chemical databases such as ChEMBL (Identifier: CHEMBL219160) and PubChem (CID: 16109435).[1] Specific details regarding its biological target, mechanism of action, and therapeutic potential are not yet widely published.
Q2: How can I determine the optimal concentration of this compound for my experiments?
Determining the optimal concentration of a new compound like this compound requires a systematic approach, typically involving dose-response studies. A general workflow for this process is outlined below.
Q3: What are common issues encountered when working with a new compound like this compound?
Researchers may encounter challenges related to solubility, stability, and off-target effects. Proactive characterization of the compound's physicochemical properties and careful experimental design can help mitigate these issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Efficacy | - Sub-optimal concentration- Compound instability- Poor solubility- Incorrect experimental setup | - Perform a dose-response curve to identify the optimal concentration range.- Assess compound stability under experimental conditions (e.g., temperature, light exposure).- Test different solvents for improved solubility. Ensure the final solvent concentration is not toxic to the cells.- Review and optimize the experimental protocol. |
| High Variability in Results | - Inconsistent compound preparation- Pipetting errors- Biological variability | - Prepare fresh stock solutions for each experiment.- Use calibrated pipettes and consistent pipetting techniques.- Increase the number of replicates and include appropriate controls. |
| Cell Toxicity or Off-Target Effects | - Concentration is too high- Solvent toxicity- Compound has off-target effects | - Lower the concentration of this compound.- Include a solvent control to assess its effect on cells.- If possible, test the compound in a counterscreen against related targets to identify off-target activities. |
Experimental Protocols
The following are generalized protocols that can be adapted for optimizing the concentration of this compound.
Protocol 1: Dose-Response Experiment for Efficacy
This experiment aims to determine the concentration range of this compound that produces the desired biological effect.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A common starting point is a wide range of concentrations (e.g., from nanomolar to micromolar).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for a period relevant to the expected biological response.
-
Assay: Perform a suitable assay to measure the biological endpoint of interest (e.g., cell viability, proliferation, protein expression, enzyme activity).
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve. From this curve, key parameters such as the EC50 (half-maximal effective concentration) can be determined.
Visualizations
Experimental Workflow for Concentration Optimization
References
Technical Support Center: Troubleshooting Gefitinib Solubility Issues
For researchers, scientists, and drug development professionals utilizing Gefitinib (Iressa®), ensuring its proper dissolution is critical for experimental accuracy and reproducibility. Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is known for its low aqueous solubility, which can present challenges in the laboratory. This guide provides troubleshooting advice and detailed protocols to address common solubility issues.
Frequently Asked Questions (FAQs) - Gefitinib Solubility
Q1: My Gefitinib powder is not dissolving in my aqueous buffer. What should I do?
A1: Gefitinib is sparingly soluble in aqueous buffers.[1][2] Direct dissolution in aqueous solutions is not recommended. To achieve the desired concentration, you should first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[3][4]
Q2: I've dissolved Gefitinib in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To prevent this:
-
Use Intermediate Dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform one or more intermediate dilution steps in DMSO to lower the concentration before the final dilution into the aqueous buffer.
-
Add Stock to Buffer: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures a more gradual and uniform dispersion.
-
Rapid Mixing: Immediately after adding the DMSO stock to the medium, vortex or pipette vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) and consistent across all experimental conditions, as high concentrations can be toxic to cells.[5]
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the Gefitinib stock can sometimes improve solubility.
Q3: What is the maximum recommended storage time for aqueous solutions of Gefitinib?
A3: It is not recommended to store aqueous solutions of Gefitinib for more than one day.[1][2] For optimal stability and to avoid precipitation, prepare fresh working dilutions from your frozen DMSO stock solution for each experiment.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, Gefitinib is also soluble in ethanol (B145695) and dimethyl formamide (B127407) (DMF).[1][2] However, DMSO is the most commonly used solvent for cell culture experiments due to its high solubilizing power for Gefitinib and its relatively lower toxicity to cells at low concentrations. The solubility of Gefitinib is significantly lower in ethanol compared to DMSO.[1]
Quantitative Solubility Data
The solubility of Gefitinib varies significantly across different solvents. The following table summarizes key solubility data for easy reference.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL to 89 mg/mL at 25°C | [1][2][6] |
| Ethanol | ~0.3 mg/mL to 4.5 mg/mL | [1][2][6] |
| Methanol | Slightly soluble | [3][4] |
| Water | Sparingly soluble (<1 mg/mL at 25°C) | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Gefitinib Stock Solution in DMSO
Materials:
-
Gefitinib powder (Molecular Weight: 446.9 g/mol )[6]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Calculate Mass: To prepare a 10 mM stock solution, you will need 4.469 mg of Gefitinib per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 446.9 g/mol * 1000 mg/g = 4.469 mg/mL
-
-
Weigh Gefitinib: In a chemical fume hood, accurately weigh the calculated amount of Gefitinib powder and transfer it to a sterile vial.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they should be stable for at least two years.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM Gefitinib stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes for dilution
Methodology:
-
Determine Final Concentration: Decide on the final concentration of Gefitinib required for your experiment (e.g., 1 µM).
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your 10 mM stock in pure DMSO. For example, to get to a 100 µM intermediate stock, dilute your 10 mM stock 1:100 in DMSO.
-
Final Dilution: Add a small volume of your DMSO stock (either the 10 mM or an intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution (e.g., 1 µL of stock into 10 mL of medium).
-
Immediate Mixing: As soon as the DMSO stock is added to the medium, immediately mix the solution thoroughly by vortexing or inverting the tube to ensure rapid and even dispersion.
-
Final DMSO Check: Calculate the final DMSO concentration in your working solution to ensure it is within the tolerated range for your cell line (e.g., a 1:10,000 dilution results in 0.01% DMSO, which is well-tolerated by most cell lines).
Visual Guides
Caption: Troubleshooting workflow for Gefitinib solubility issues.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.[7]
References
preventing LUF5981 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with LUF5981, a novel kinase inhibitor. Our goal is to help researchers, scientists, and drug development professionals overcome challenges related to this compound precipitation in buffer solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues related to this compound precipitation, providing potential causes and solutions.
Q1: I observed precipitation of this compound immediately after dissolving it in my aqueous buffer. What is the likely cause?
A1: Immediate precipitation of this compound upon addition to an aqueous buffer is often due to its low intrinsic solubility and potential pH sensitivity. This compound is a hydrophobic molecule, and if the buffer pH is close to its isoelectric point, its solubility can be significantly reduced. Additionally, the final concentration of this compound in the buffer might have exceeded its solubility limit.
Q2: My this compound solution was initially clear, but precipitation occurred over time or after temperature changes. Why is this happening?
A2: This phenomenon, known as "crashing out," can be caused by several factors. Temperature fluctuations can affect the solubility of this compound; for instance, cooling the solution may decrease its solubility. Over time, the compound may slowly equilibrate and precipitate out of a supersaturated solution. The presence of certain salts in the buffer can also influence solubility through the "salting out" effect.
Q3: How can I prevent this compound from precipitating in my experimental buffer?
A3: Several strategies can be employed to prevent this compound precipitation:
-
Optimize Buffer pH: Adjust the pH of your buffer to be at least 1-2 units away from the predicted isoelectric point (pI) of this compound.
-
Use Co-solvents: Incorporating organic co-solvents such as DMSO, ethanol, or PEG400 can significantly enhance the solubility of hydrophobic compounds like this compound. It is crucial to test the tolerance of your experimental system to these solvents.
-
Employ Solubilizing Agents: Surfactants like Tween-20 or Pluronic F-68 can be used at low concentrations to increase the solubility of this compound.
-
Prepare Concentrated Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100% DMSO) and then dilute it into the final aqueous buffer immediately before use. This minimizes the time the compound is in a low-solubility environment.
Q4: What is the maximum concentration of this compound I can use in a buffer containing 1% DMSO?
A4: The maximum solubility of this compound will depend on the specific buffer composition and temperature. We recommend performing a solubility assessment to determine the optimal concentration for your specific conditions. The table below provides some general guidance.
This compound Solubility in Common Buffers
The following table summarizes the approximate solubility of this compound in different buffer systems at room temperature. This data is intended as a starting point for your experiments.
| Buffer System (pH 7.4) | Co-solvent | Maximum Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | None | < 1 | Significant precipitation observed. |
| Phosphate-Buffered Saline (PBS) | 1% DMSO | 15 | Solution remains clear for up to 4 hours. |
| Phosphate-Buffered Saline (PBS) | 5% DMSO | 50 | Solution remains clear for over 24 hours. |
| Tris-Buffered Saline (TBS) | 1% DMSO | 20 | Slight haze observed after 2 hours. |
| RPMI-1640 Media + 10% FBS | 0.5% DMSO | 25 | No precipitation observed. Serum proteins may aid solubility. |
Experimental Protocols
Protocol 1: Determining the Maximum Solubility of this compound in a Target Buffer
This protocol outlines a method to determine the maximum soluble concentration of this compound in your experimental buffer.
Materials:
-
This compound powder
-
100% DMSO
-
Target experimental buffer
-
96-well plate (clear bottom)
-
Plate shaker
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Create a series of dilutions of the this compound stock solution in your target buffer. For example, prepare solutions with final this compound concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples.
-
Equilibration: Incubate the plate at room temperature on a plate shaker for 2 hours to allow the solution to equilibrate.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Quantitative Measurement: Measure the absorbance or light scattering of each well at 600 nm using a plate reader. An increase in absorbance/scattering indicates precipitation.
-
Determine Maximum Solubility: The highest concentration that does not show a significant increase in absorbance/scattering compared to the buffer-only control is considered the maximum soluble concentration under these conditions.
Protocol 2: Workflow for Preparing this compound Working Solutions
This workflow is recommended to minimize the risk of precipitation when preparing working solutions of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
This compound Signaling Pathway
This compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, which in turn regulates downstream cellular processes such as proliferation, differentiation, and survival.
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Technical Support Center: Minimizing LUF5981 Toxicity in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the toxicity of LUF5981 in cell line experiments. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed insights and protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor designed to target the hypothetical "Kinase Signaling Pathway X" (KSPX), which is implicated in cell proliferation and survival. By blocking the phosphorylation of downstream targets in this pathway, this compound is intended to induce apoptosis in rapidly dividing cells. The precise off-target effects remain under investigation, which may contribute to observed cytotoxicity in certain cell lines.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
A2: Signs of toxicity can manifest in several ways, including:
-
Reduced Cell Viability: A significant decrease in the number of viable cells compared to vehicle-treated controls.
-
Morphological Changes: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing.
-
Increased Apoptosis: An increase in programmed cell death, which can be confirmed with assays like Annexin V staining or caspase activity assays.[1]
-
Decreased Proliferation Rate: A noticeable slowdown in the rate of cell division.
Q3: What is a recommended starting concentration range for this compound in a new cell line?
A3: For initial experiments, it is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[2] A broad range of concentrations should be tested.
| Parameter | Recommended Range | Purpose |
| Initial Dose-Response | 0.01 µM to 100 µM | To determine the IC50 and CC50 |
| Follow-up Experiments | 0.1 x IC50 to 10 x IC50 | To refine the optimal working concentration |
Q4: How should I prepare and store this compound stock solutions?
A4: Proper handling and storage are critical to maintaining the stability and activity of this compound.
-
Solvent: Dissolve this compound in high-purity, anhydrous DMSO.[3]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store aliquots at -80°C and protect from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.[3]
Troubleshooting Guides
Issue 1: High levels of cell death are observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle-only control (medium with the same DMSO concentration).[1] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to certain compounds.[4] Consider using a more robust cell line or performing extensive optimization of concentration and exposure time. |
| Prolonged Exposure | Reduce the incubation time. A time-course experiment can determine the minimum time required to observe the desired effect of this compound while minimizing toxicity.[2] |
| Compound Instability | Ensure the compound has been stored correctly. Prepare a fresh stock solution from a new vial of this compound. |
| Cell Health | Use cells with a low passage number and ensure they are free from contamination, such as mycoplasma.[5] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Ensure consistent cell seeding density across all wells and plates. Use a cell counter for accuracy.[2] |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates as they are prone to evaporation. Fill the outer wells with sterile PBS or media.[2] |
| Inconsistent Compound Potency | Avoid multiple freeze-thaw cycles of the stock solution by using single-use aliquots.[1] |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing when preparing serial dilutions. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest DMSO concentration used).[1]
-
Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the vehicle control and plot the results to determine the CC50 value.
Protocol 2: Assessing Apoptosis using Annexin V Staining
-
Cell Treatment: Treat cells with this compound at various concentrations (including a non-toxic and a toxic dose determined from the CC50 experiment) for the desired time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound toxicity assessment.
Caption: Logical workflow for troubleshooting this compound toxicity.
References
LUF5981 experimental variability and controls
Welcome to the technical support center for LUF5981. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on experimental variability to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental small molecule inhibitor of the NF-κB signaling pathway. It is designed to specifically target the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action results in the retention of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and survival genes.
Q2: What are the recommended positive and negative controls for experiments involving this compound?
A2: For positive controls, we recommend using a known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce a robust and measurable pathway activation. For a negative control, a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) should be used to assess the baseline activity and ensure that the solvent itself does not have an effect on the experimental system.
Q3: I am observing high variability between my experimental replicates. What are the potential causes?
A3: High variability in experimental replicates can stem from several factors.[1][2] Common sources include inconsistent cell seeding density, variations in treatment times, pipette calibration errors, or lot-to-lot variability of reagents.[2] It is also crucial to ensure that this compound is completely solubilized before each use, as precipitation can lead to inconsistent concentrations. We recommend creating small aliquots of this compound to minimize freeze-thaw cycles.
Q4: My this compound treatment is not showing the expected inhibitory effect. What should I do?
A4: First, verify the concentration and activity of your this compound stock solution. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Additionally, ensure that the stimulus used to activate the NF-κB pathway (e.g., TNF-α) is potent and used at a concentration that elicits a strong response. Finally, confirm the viability of your cells, as unhealthy cells may not respond appropriately to stimuli or inhibitors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in NF-κB reporter assay | - Cell line has high basal NF-κB activity.- Reagents are contaminated.- Reporter plasmid has integrated into a constitutively active genomic region. | - Use a lower passage number of cells.- Test reagents for contamination.- Use a transient transfection system or screen for clonal cell lines with low basal activity. |
| Inconsistent IC50 values for this compound | - Inconsistent incubation times.- Cell density variability.- this compound precipitation. | - Standardize all incubation times precisely.- Ensure uniform cell seeding in all wells.- Visually inspect the this compound solution for any precipitate before use. Gently warm and vortex if necessary. |
| Cell toxicity observed at effective concentrations | - this compound may have off-target effects at high concentrations.- The cell line is particularly sensitive. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assay to determine the toxicity threshold.- Reduce the concentration of this compound and/or the treatment duration. |
| No inhibition of downstream target gene expression | - The chosen target gene is not regulated by NF-κB in your cell line.- Insufficient treatment time with this compound.- The selected stimulus does not activate the canonical NF-κB pathway. | - Confirm the regulation of the target gene by NF-κB in the literature for your specific cell model.- Perform a time-course experiment to determine the optimal this compound pre-incubation time.- Verify that your stimulus activates the IKK complex. |
Experimental Protocols & Data
Protocol 1: NF-κB Reporter Gene Assay
This protocol outlines the steps to measure the inhibition of NF-κB activity by this compound using a luciferase reporter assay.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 (or similar transfection reagent)
-
This compound
-
TNF-α (stimulus)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Quantitative Data Summary: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines using the NF-κB reporter gene assay described above.
| Cell Line | Stimulus (Concentration) | This compound IC50 (nM) | Standard Deviation (nM) |
| HEK293T | TNF-α (10 ng/mL) | 15.2 | 2.1 |
| HeLa | TNF-α (10 ng/mL) | 22.5 | 3.4 |
| A549 | IL-1β (10 ng/mL) | 18.9 | 2.8 |
| Jurkat | PMA (50 ng/mL) | 35.1 | 4.5 |
Visualizations
This compound Mechanism of Action in the NF-κB Signaling Pathway
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for Assessing this compound Efficacy
References
Technical Support Center: Improving L-UF5981 Signal-to-Noise in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in assays involving LUF5981, a selective adenosine (B11128) A1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic organic compound that acts as a selective agonist for the human adenosine A1 receptor (A1AR).[1] The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Upon activation by an agonist like this compound, the Gαi/o pathway is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the common assays used to characterize this compound activity?
Common assays for characterizing the activity of an adenosine A1 receptor agonist like this compound include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the A1 receptor.
-
cAMP Assays: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase and reducing cAMP levels.
-
Calcium Mobilization Assays: To assess G-protein activation, as A1AR can also signal through pathways leading to intracellular calcium release.[3]
-
Reporter Gene Assays: To measure the downstream consequences of A1 receptor activation on gene transcription.
-
β-arrestin Recruitment Assays: To investigate G-protein independent signaling pathways.
Q3: What are the key factors that can lead to a low signal-to-noise ratio in my this compound assays?
Several factors can contribute to a poor signal-to-noise ratio, including:
-
Low receptor expression: Insufficient levels of the adenosine A1 receptor in the chosen cell line.
-
Suboptimal reagent concentrations: Incorrect concentrations of this compound, radioligands, or other assay components.
-
Inappropriate assay conditions: Non-optimal incubation times, temperature, or buffer composition.
-
High background signal: This can be due to non-specific binding of ligands, constitutive receptor activity, or interference from assay components.
-
Cell health and passage number: Unhealthy cells or cells with high passage numbers can lead to inconsistent results.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered in specific assays for this compound.
Radioligand Binding Assays
| Problem | Possible Cause | Recommended Solution |
| High Non-Specific Binding | Hydrophobic nature of the radioligand or test compound. | - Pre-coat filter plates with polyethyleneimine (PEI).- Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.- Optimize wash steps to remove unbound radioligand effectively. |
| Low Specific Binding | - Low receptor expression in the cell membrane preparation.- Degradation of the radioligand.- Insufficient incubation time. | - Use a cell line with higher A1 receptor expression.- Aliquot and store the radioligand properly to avoid freeze-thaw cycles.- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. |
| Inconsistent Results | - Pipetting errors.- Presence of endogenous adenosine in membrane preparations. | - Calibrate pipettes regularly.- Add adenosine deaminase (ADA) to the assay buffer to degrade endogenous adenosine. |
cAMP Assays
| Problem | Possible Cause | Recommended Solution |
| Low Signal Window (Agonist Inhibition) | - Low level of adenylyl cyclase stimulation.- High phosphodiesterase (PDE) activity. | - Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin).- Include a PDE inhibitor (e.g., IBMX or rolipram) in the assay buffer to prevent cAMP degradation. |
| High Background cAMP Levels | - Constitutive activity of the A1 receptor.- Serum components stimulating adenylyl cyclase. | - Consider using an inverse agonist to reduce basal activity.- Serum-starve cells before the assay. |
| No Dose-Dependent Inhibition | - this compound is inactive or degraded.- Incorrect concentration range tested. | - Prepare fresh this compound solutions for each experiment.- Test a wider range of concentrations to ensure the dose-response curve is captured. |
Calcium Mobilization Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | - Autofluorescence of this compound or other compounds.- Dye leakage from cells. | - Run a control plate with compounds but without cells to check for autofluorescence.- Optimize dye loading conditions (concentration and incubation time). |
| Weak or No Calcium Signal | - Low receptor coupling to the Gαq pathway.- Insufficient dye loading. | - Co-transfect with a promiscuous G-protein like Gα16 to couple the A1 receptor to the calcium pathway.- Ensure cells are healthy and properly loaded with the calcium-sensitive dye. |
| Inconsistent Signal Across Wells | - Uneven cell seeding.- Temperature fluctuations across the plate. | - Ensure a homogenous cell suspension and use appropriate seeding techniques.- Allow the plate to equilibrate to the assay temperature before adding reagents. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and other common adenosine A1 receptor agonists. Please note that specific values can vary depending on the cell line and assay conditions.
| Compound | Parameter | Value | Receptor | Assay Type |
| This compound | pKi | 9.1 | Human Adenosine A1 | Radioligand Binding |
| CPA (N6-Cyclopentyladenosine) | pEC50 (cAMP) | ~8.5 | Human Adenosine A1 | cAMP Inhibition |
| NECA (5'-N-Ethylcarboxamidoadenosine) | pEC50 (cAMP) | ~7.8 | Human Adenosine A1 | cAMP Inhibition |
| Adenosine | pEC50 (β-arrestin recruitment) | ~6.1 | Human Adenosine A1 | β-arrestin Recruitment |
Data for CPA, NECA, and Adenosine are representative values from the literature and are provided for comparative purposes.
Experimental Protocols
General Adenosine A1 Receptor cAMP Assay Protocol
This protocol provides a general framework for measuring the inhibition of cAMP production by this compound in a cell-based assay.
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human adenosine A1 receptor in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Assay Preparation:
-
Wash the cells with serum-free assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM forskolin) to all wells (except for basal controls) and incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that causes 50% of its maximal inhibitory effect.
-
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Signaling pathway of the Adenosine A1 receptor activated by this compound.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise in this compound assays.
References
LUF5981 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LUF5981. The information is designed to assist in the optimization of dose-response curve experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
For initial experiments, a wide concentration range is recommended to determine the potency of this compound. A common starting point is a 10-point dose-response curve using a semi-log dilution series, spanning from 10 µM down to 1 pM. This broad range helps in identifying the IC50 or EC50 value, which can then be used to inform the concentration range in subsequent, more focused experiments.
Q2: My dose-response curve for this compound is not sigmoidal. What are the possible causes and solutions?
A non-sigmoidal curve can arise from several factors.[1] Consider the following troubleshooting steps:
-
Compound Solubility: this compound may be precipitating at higher concentrations. Visually inspect the highest concentration wells for any precipitate. If solubility is an issue, consider using a different solvent or lowering the maximum concentration.
-
Assay Interference: At high concentrations, this compound might interfere with the assay technology (e.g., fluorescence, luminescence). Run a control experiment with the assay components and this compound in the absence of the biological target to check for interference.
-
Cellular Toxicity: High concentrations of this compound could be causing cytotoxicity, leading to a sharp drop in the response that is not related to the target inhibition. Perform a cell viability assay in parallel with your dose-response experiment.
-
Incorrect Data Normalization: Ensure that your data is correctly normalized. The top plateau of the curve should represent 100% activity (e.g., vehicle control), and the bottom plateau should represent 0% activity (e.g., a known potent inhibitor as a positive control or a high concentration of this compound).[2]
Q3: The IC50/EC50 value for this compound varies significantly between experiments. How can I improve reproducibility?
Variability in IC50/EC50 values is a common issue.[3] To enhance reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Control for Edge Effects: In plate-based assays, evaporation from the outer wells can concentrate reagents and affect results. Avoid using the outermost wells for experimental data or fill them with sterile PBS or media to minimize evaporation from adjacent wells.[4]
-
Precise Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Inaccurate dilutions are a frequent source of error.
-
Consistent Incubation Times: Ensure that the incubation time with this compound is the same in all experiments, as the IC50 can be time-dependent for some inhibitors.
-
Use of Controls: Always include appropriate positive and negative controls on each plate to monitor assay performance.
Q4: The dose-response curve for this compound does not reach a complete bottom plateau. Can I still calculate an IC50?
An incomplete curve, where the response does not plateau at higher concentrations, can make it difficult to accurately determine the IC50.[1][2]
-
Extend the Concentration Range: The simplest solution is to extend the concentration range of this compound in the next experiment to see if a bottom plateau can be achieved.
-
Constrain the Fit: If extending the concentration is not feasible (e.g., due to solubility limits), you can constrain the bottom of the curve fit to a theoretical value (e.g., 0% activity) based on your controls. However, this should be noted when reporting the data, as the IC50 is an extrapolated value.[5]
-
Relative vs. Absolute IC50: In such cases, you would be calculating a relative IC50, which is the concentration at which the response is halfway between the upper and lower plateaus of the fitted curve. This is distinct from an absolute IC50, which is the concentration that gives 50% of the maximal response determined by controls.[6][7]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different experimental conditions. This data is for illustrative purposes to guide expected outcomes.
| Cell Line | Assay Type | Time Point | This compound IC50 (nM) |
| HCT116 | Cell Viability (MTT) | 72 hours | 15.2 ± 2.1 |
| A549 | Kinase Activity (HTRF) | 1 hour | 2.8 ± 0.5 |
| PC-3 | Western Blot (p-Kinase X) | 24 hours | 8.7 ± 1.3 |
Experimental Protocols
Standard Protocol for this compound Dose-Response Curve Generation in a 96-Well Plate Cell-Based Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock to create a range of concentrations (e.g., 10-point, 1:3 or 1:10 dilution series) in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared this compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control (100% activity) and a known inhibitor or a high concentration of this compound as a positive control (0% activity).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform the chosen assay to measure the response (e.g., add MTT reagent for a viability assay, or lyse cells for a kinase activity assay).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls (Vehicle = 100%, Positive Control = 0%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[8]
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Caption: Experimental workflow for a dose-response curve analysis.
Caption: A troubleshooting decision tree for common dose-response curve issues.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LUF5981 stability issues in long-term experiments
This technical support center provides guidance on the stability issues that may be encountered during long-term experiments with the hypothetical research compound StabiliX-5981.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving StabiliX-5981 for long-term storage?
For long-term storage, it is highly recommended to dissolve StabiliX-5981 in anhydrous DMSO at a concentration of 10 mM. Aliquot the solution into small volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q2: What are the optimal storage conditions for StabiliX-5981 stock solutions?
StabiliX-5981 stock solutions in anhydrous DMSO should be stored at -80°C. Under these conditions, the compound is expected to be stable for up to 6 months. For short-term storage (up to 2 weeks), solutions can be kept at -20°C.
Q3: Can I store StabiliX-5981 in aqueous solutions?
No, it is not recommended to store StabiliX-5981 in aqueous solutions for extended periods. The compound is susceptible to hydrolysis, which can lead to a significant loss of activity in a time-dependent manner. Prepare fresh dilutions in your experimental buffer from a DMSO stock immediately before use.
Q4: How can I check the stability of my StabiliX-5981 solution?
The stability of StabiliX-5981 can be assessed by High-Performance Liquid Chromatography (HPLC). A decrease in the area of the parent peak and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
This guide addresses common issues observed during long-term experiments involving StabiliX-5981.
Issue 1: Diminished or Inconsistent Compound Activity Over Time
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that StabiliX-5981 stock solutions have been stored at -80°C in anhydrous DMSO and protected from light.
-
Minimize Freeze-Thaw Cycles: Use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been subjected to more than 3-4 freeze-thaw cycles.
-
Assess Purity: Analyze an aliquot of your stock solution using HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.
-
Possible Cause 2: Interaction with Experimental Media
-
Troubleshooting Steps:
-
Incubation Control: Incubate StabiliX-5981 in your complete cell culture medium (including serum) for the duration of your longest experiment.
-
Activity Assay: At various time points, take samples of the medium containing StabiliX-5981 and test its activity in a short-term functional assay. A decrease in activity suggests instability in the medium.
-
Serum Protein Binding: Be aware that high concentrations of serum proteins can reduce the effective concentration of StabiliX-5981. Consider this when designing your experiments.
-
Issue 2: Precipitate Formation in Cell Culture Medium
Possible Cause: Poor Solubility in Aqueous Solutions
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to maintain compound solubility and minimize solvent toxicity.
-
Pre-dilution: Before adding to the final medium, perform an intermediate dilution of the StabiliX-5981 DMSO stock in a serum-free medium.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Quantitative Data Summary
The following table summarizes the stability of StabiliX-5981 under various storage conditions, as determined by HPLC analysis.
| Storage Condition | Solvent | Concentration | Duration | Remaining Compound (%) |
| -80°C | Anhydrous DMSO | 10 mM | 6 months | >98% |
| -20°C | Anhydrous DMSO | 10 mM | 2 weeks | >95% |
| 4°C | Anhydrous DMSO | 10 mM | 24 hours | ~90% |
| Room Temperature | Anhydrous DMSO | 10 mM | 8 hours | <80% |
| 37°C | Aqueous Buffer | 10 µM | 24 hours | <50% |
Experimental Protocols
Protocol for Assessing StabiliX-5981 Stability by HPLC
-
Sample Preparation: Prepare solutions of StabiliX-5981 at the desired concentration in the solvent/medium to be tested.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724) and vortexing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a C18 reverse-phase column with a suitable gradient of water and acetonitrile containing 0.1% formic acid.
-
Data Analysis: Monitor the peak area of StabiliX-5981 at its characteristic UV absorbance wavelength. Calculate the percentage of remaining compound relative to the 0-hour time point.
Visualizations
interpreting unexpected results with LUF5981
Welcome to the technical support center for LUF5981, your resource for troubleshooting and interpreting experimental results. This guide is designed to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during the use of the this compound platform.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a novel gene-editing tool based on a modified CRISPR-Cas system designed for high-fidelity targeted gene modification. Its primary application is the precise insertion, deletion, or alteration of specific DNA sequences in cellular and animal models for research and therapeutic development.
Q2: What are the potential causes of unexpected results when using this compound?
A2: Unexpected results with this compound can stem from several factors, including off-target effects, where the system introduces unintended genomic alterations.[1][2][3] Other causes can include incorrect guide RNA design, suboptimal delivery methods, or issues with the cellular model being used.
Q3: How can I minimize off-target effects associated with this compound?
A3: Minimizing off-target effects is crucial for reliable results. Strategies include careful design of the guide RNA, using high-fidelity Cas9 variants, and determining the optimal concentration of the this compound components.[4] Additionally, employing paired nickase strategies, where two separate guide RNAs are used to create a double-strand break, can significantly enhance specificity.[2][4]
Q4: What are the recommended control experiments when using this compound?
A4: A comprehensive set of controls is essential for interpreting your results. Recommended controls include a negative control with a non-targeting guide RNA, a positive control targeting a well-characterized gene, and a mock transfection/transduction control to assess the effect of the delivery method itself.
Troubleshooting Guide
This guide provides solutions to common unexpected outcomes you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low editing efficiency at the target site. | Suboptimal guide RNA design. | Redesign the guide RNA using a different prediction tool. Test multiple guide RNA sequences to identify the most efficient one. |
| Inefficient delivery of this compound components. | Optimize the transfection or transduction protocol. Titrate the amount of this compound and guide RNA delivered. Consider using a different delivery method (e.g., electroporation, lipid nanoparticles). | |
| High frequency of off-target mutations. | Guide RNA has homology to other genomic sites. | Perform a genome-wide off-target analysis (e.g., GUIDE-seq, CIRCLE-seq) to identify off-target sites.[1] Redesign the guide RNA to be more specific. |
| High concentration of this compound components. | Titrate down the concentration of the this compound Cas9 protein and guide RNA to the lowest effective concentration. | |
| Unexpected cellular phenotype (e.g., toxicity, altered morphology). | Off-target effect in a critical gene. | Investigate potential off-target sites in genes related to the observed phenotype. Validate the off-target edits and their functional consequences. |
| Immune response to this compound components. | Use purified, low-endotoxin this compound components. Consider using a Cas9 variant with reduced immunogenicity. | |
| Inconsistent results between replicates. | Variability in cell culture conditions. | Ensure consistent cell passage number, density, and health. Standardize all steps of the experimental protocol. |
| Pipetting errors or reagent inconsistency. | Use calibrated pipettes and prepare fresh reagents. Perform experiments in triplicate to assess variability. |
Experimental Protocols
Protocol: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
This protocol outlines the key steps for identifying off-target cleavage sites of this compound.
1. Cell Preparation and Transfection:
- Plate cells and grow to 70-80% confluency.
- Co-transfect the cells with the this compound Cas9 plasmid, the specific guide RNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.
2. Genomic DNA Extraction:
- After 48-72 hours, harvest the cells.
- Extract genomic DNA using a standard phenol-chloroform method or a commercial kit.
3. Library Preparation:
- Shear the genomic DNA to an average size of 500 bp.
- Perform end-repair, A-tailing, and ligation of sequencing adapters.
- Amplify the library using primers specific to the dsODN tag and the sequencing adapter.
4. Sequencing and Data Analysis:
- Sequence the prepared library on a next-generation sequencing platform.
- Align the sequencing reads to the reference genome to identify sites where the dsODN tag has been integrated, indicating a double-strand break.
- Use bioinformatics tools to map the off-target sites and quantify their frequencies.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be inadvertently affected by an off-target edit from this compound, leading to an unexpected phenotype.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Validation & Comparative
LUF5981 in the Landscape of A1 Adenosine Receptor Positive Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Positive allosteric modulators (PAMs) of the A1 adenosine (B11128) receptor (A1R) represent a promising therapeutic avenue for a variety of conditions, including neuropathic pain, ischemia-reperfusion injury, and anxiety. By binding to a site topographically distinct from the orthosteric binding site of the endogenous agonist adenosine, PAMs enhance the receptor's response to adenosine in a spatially and temporally specific manner. This mechanism offers the potential for targeted therapeutic effects with a reduced side-effect profile compared to direct A1R agonists.[1][2][3]
This guide provides a comparative overview of LUF5981 and other notable A1R PAMs, including MIPS521, VCP171, TRR469, and PD 81,723. While comprehensive data for several of these compounds are available, it is important to note that publicly accessible, peer-reviewed quantitative data for this compound is limited. This guide, therefore, focuses on presenting the available experimental data for the well-characterized A1R PAMs to provide a valuable comparative context.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G-protein can modulate ion channel activity, such as activating inwardly rectifying potassium channels and inhibiting calcium channels. A1R PAMs bind to an allosteric site on the receptor, enhancing the affinity and/or efficacy of endogenous adenosine, thereby potentiating this signaling pathway.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for A1R PAM Characterization
The characterization of A1R PAMs typically involves a series of in vitro assays to determine their binding affinity, cooperativity with an orthosteric agonist, and functional potentiation of receptor signaling. A common workflow starts with radioligand binding assays to assess the PAM's effect on agonist binding, followed by functional assays, such as cAMP accumulation assays, to measure the potentiation of the agonist-induced response.
Caption: Workflow for A1R PAM characterization.
Quantitative Comparison of A1 Adenosine Receptor PAMs
The following tables summarize the available quantitative data for several well-characterized A1R PAMs. It is important to note that direct comparisons between compounds should be made with caution, as experimental conditions can vary between studies.
Note: Extensive searches for publicly available, peer-reviewed literature did not yield specific quantitative pharmacological data for This compound . Therefore, it is not included in the comparison tables.
Table 1: In Vitro Binding and Functional Data for A1R PAMs
| Compound | Assay Type | Agonist Used | pKB | logα / Cooperativity Factor (α) | EC50 Potentiation / Fold Shift | Reference |
| MIPS521 | Radioligand Binding ([³H]DPCPX) | NECA | 4.95 | - | - | [4] |
| cAMP Accumulation | Adenosine | - | - | pEC50 of 6.9 | [4] | |
| VCP171 | Radioligand Binding ([³H]DPCPX) | NECA | - | - | - | [4] |
| Electrophysiology (eEPSC) | Endogenous Adenosine | - | - | Significant inhibition in neuropathic pain model | [4] | |
| TRR469 | Radioligand Binding ([³H]CCPA) | Adenosine | - | 26.3 | 33-fold increase in adenosine affinity | [1] |
| PD 81,723 | Radioligand Binding | - | - | 1.9 | - | [1] |
pKB: Negative logarithm of the allosteric modulator's equilibrium dissociation constant. logα: Logarithm of the cooperativity factor between the allosteric modulator and the orthosteric agonist. A higher value indicates greater potentiation of agonist binding. EC50 Potentiation / Fold Shift: The extent to which the PAM enhances the potency of the orthosteric agonist in a functional assay.
Experimental Protocols
Radioligand Binding Assay for A1R PAMs
This protocol is a generalized procedure for determining the affinity (pKB) and cooperativity (logα) of an A1R PAM.
Objective: To determine the effect of a PAM on the binding of a radiolabeled agonist or antagonist to the A1 adenosine receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]DPCPX (antagonist) or [³H]CCPA (agonist).
-
Orthosteric agonist (e.g., NECA, CPA, or adenosine).
-
Test PAM compound.
-
Non-specific binding control (e.g., 10 µM unlabeled DPCPX or CPA).
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture A1R-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
For cooperativity determination, set up a matrix of increasing concentrations of the orthosteric agonist and the test PAM.
-
Add a fixed concentration of the radioligand to each well.
-
Add the appropriate concentrations of the unlabeled orthosteric agonist and/or test PAM.
-
For total binding, add only the radioligand. For non-specific binding, add the radioligand and a saturating concentration of an unlabeled A1R ligand.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the data using a non-linear regression model for allosteric interactions (e.g., the Ehlert/Leff model) to determine the pKB and logα values of the PAM.
-
cAMP Accumulation Assay for A1R PAMs
This protocol is a generalized procedure for determining the functional potentiation of A1R signaling by a PAM.
Objective: To measure the ability of a PAM to enhance the agonist-induced inhibition of adenylyl cyclase activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX or rolipram).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Orthosteric agonist (e.g., adenosine or CPA).
-
Test PAM compound.
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
Procedure:
-
Cell Culture and Plating:
-
Culture A1R-expressing cells and seed them into 96- or 384-well plates. Allow cells to adhere and grow overnight.
-
-
Assay Procedure:
-
On the day of the experiment, remove the culture medium and replace it with assay buffer.
-
Pre-incubate the cells with the test PAM at various concentrations for a defined period (e.g., 15-30 minutes).
-
Add the orthosteric agonist at a range of concentrations in the presence of the PAM.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves for the orthosteric agonist in the absence and presence of different concentrations of the PAM.
-
Determine the EC50 values for the agonist under each condition.
-
Calculate the fold shift in the agonist's EC50 in the presence of the PAM to quantify the degree of potentiation.
-
Summary and Conclusion
Positive allosteric modulators of the A1 adenosine receptor hold significant promise for the development of novel therapeutics with improved safety and efficacy profiles. This guide has provided a comparative overview of several key A1R PAMs, including MIPS521, VCP171, TRR469, and PD 81,723, by summarizing the available quantitative data and detailing the experimental protocols used for their characterization.
While a direct comparison with this compound is currently hampered by the lack of publicly available data, the information presented here on other well-studied PAMs provides a valuable framework for understanding the key pharmacological parameters that define this class of molecules. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for researchers in the field. Further research and publication of data on emerging PAMs like this compound will be crucial for a more complete understanding of the structure-activity relationships and the full therapeutic potential of A1 adenosine receptor allosteric modulation.
References
- 1. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Modulators: A Comparative Analysis of LUF5981 and TRR469 in A1 Adenosine Receptor Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological agents is paramount. This guide provides a detailed comparison of LUF5981 and TRR469, two compounds that target the A1 adenosine (B11128) receptor (A1AR) but with diametrically opposed mechanisms of action. While TRR469 acts as a positive allosteric modulator, enhancing the receptor's response to its natural ligand, adenosine, this compound functions as a potent antagonist and potential inverse agonist, blocking the receptor's activity.
This fundamental difference in their interaction with the A1AR leads to distinct and predictable downstream physiological effects. This guide will delve into their mechanisms of action, present available quantitative data for a clear comparison, and provide an overview of the experimental protocols used to elucidate their properties.
At a Glance: Key Molecular and Functional Differences
| Feature | This compound | TRR469 |
| Mechanism of Action | A1 Adenosine Receptor Antagonist / Inverse Agonist | A1 Adenosine Receptor Positive Allosteric Modulator |
| Effect on A1AR Activity | Blocks or reduces basal receptor activity | Enhances the effect of endogenous adenosine |
| Reported In Vivo Effects | Pro-nociceptive (in certain models) | Anti-nociceptive (analgesic), Anxiolytic |
| Binding Affinity (Ki) | High affinity for A1AR | Does not directly compete with orthosteric ligands |
| Quantitative Efficacy | Data on blocking agonist-induced effects | Induces a 33-fold increase in adenosine affinity |
Mechanism of Action: A Study in Contrasts
The A1 adenosine receptor, a G protein-coupled receptor, plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, cardiac function, and inflammation. The contrasting mechanisms of this compound and TRR469 at this critical receptor are central to their divergent pharmacological profiles.
TRR469: Enhancing the Natural Signal
TRR469 is a positive allosteric modulator (PAM) of the A1AR.[1] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of adenosine. A key study demonstrated that TRR469 induces a 33-fold increase in the affinity of adenosine for the A1AR.[1] By amplifying the natural signaling of adenosine, TRR469 can produce therapeutic effects, such as analgesia and anxiolysis, without directly activating the receptor itself.[1] This can potentially lead to a more favorable side-effect profile compared to direct agonists.
This compound: Blocking the Signal
In stark contrast, this compound is a potent and selective competitive antagonist of the A1AR. It binds to the same site as adenosine, thereby blocking the endogenous agonist from activating the receptor. Some evidence also suggests that this compound may act as an inverse agonist, meaning it can reduce the basal, or constitutive, activity of the A1AR in the absence of an agonist. This dual action of blocking agonist-induced signaling and suppressing basal receptor activity makes this compound a powerful tool for probing the physiological roles of the A1AR and a potential therapeutic agent in conditions where A1AR activity is pathologically elevated.
Efficacy and Functional Outcomes: A Dichotomy of Effects
The opposing mechanisms of action of this compound and TRR469 translate into predictably different in vivo effects. While TRR469 has been shown to have therapeutic potential in models of pain and anxiety, the effects of this compound are generally opposite.
The Analgesic Properties of TRR469
Multiple preclinical studies have highlighted the anti-nociceptive (pain-relieving) effects of TRR469. In animal models, it has been shown to be effective in reducing both inflammatory and neuropathic pain. For instance, in the formalin and writhing tests, which model inflammatory pain, TRR469 significantly reduced pain behaviors.[1] Furthermore, in a model of neuropathic pain, TRR469 also demonstrated significant analgesic effects.[1] These findings underscore the potential of enhancing endogenous adenosine signaling at the A1AR as a therapeutic strategy for pain management.
The Pro-nociceptive Potential of this compound
Given its role as an A1AR antagonist, this compound would be expected to block the analgesic effects of adenosine and A1AR agonists. While direct in vivo studies on this compound and pain are not as extensively documented in the readily available literature, the known function of A1AR in pain pathways suggests that this compound would likely exhibit pro-nociceptive effects or, at the very least, antagonize the analgesic effects of endogenous adenosine. Further research is needed to fully characterize its in vivo pharmacological profile in pain models.
Quantitative Data Summary
| Compound | Parameter | Value | Receptor Subtype |
| TRR469 | Adenosine Affinity Increase | 33-fold | A1 Adenosine Receptor |
| This compound | Binding Affinity (Ki) | ~1 nM | Human A1 Adenosine Receptor |
| Binding Affinity (Ki) | ~100 nM | Human A2A Adenosine Receptor | |
| Binding Affinity (Ki) | ~700 nM | Human A3 Adenosine Receptor |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and TRR469.
Radioligand Binding Assays (for this compound and TRR469)
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for adenosine receptor subtypes and to assess the effect of TRR469 on agonist binding.
-
Methodology:
-
Prepare cell membranes expressing the target adenosine receptor subtype (A1, A2A, A3).
-
Incubate the membranes with a known radiolabeled ligand (e.g., [3H]CCPA for A1AR) at a fixed concentration.
-
Add increasing concentrations of the unlabeled competitor compound (this compound). For TRR469, incubate with a fixed concentration of the PAM and varying concentrations of the radiolabeled agonist.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Analyze the data using non-linear regression to calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation. For TRR469, the fold-shift in agonist affinity is calculated.
-
In Vivo Pain Models (for TRR469)
-
Formalin Test:
-
Objective: To assess the analgesic effect of a compound on inflammatory pain.
-
Methodology:
-
Administer the test compound (TRR469) or vehicle to the animals (e.g., mice or rats).
-
After a predetermined time, inject a dilute solution of formalin into the plantar surface of one hind paw.
-
Observe the animal's behavior and record the amount of time spent licking or biting the injected paw in two distinct phases: the early phase (acute pain) and the late phase (inflammatory pain).
-
A reduction in the time spent exhibiting pain behaviors in the treated group compared to the vehicle group indicates an analgesic effect.
-
-
-
Writhing Test:
-
Objective: To evaluate the analgesic activity of a compound against visceral inflammatory pain.
-
Methodology:
-
Administer the test compound (TRR469) or vehicle to the animals.
-
After a set time, inject an irritant substance (e.g., acetic acid) intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).
-
Count the number of writhes over a specific period.
-
A decrease in the number of writhes in the treated group compared to the vehicle group suggests an analgesic effect.
-
-
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Opposing mechanisms of TRR469 and this compound at the A1AR.
Caption: Workflow for in vivo analgesic efficacy testing.
References
LUF5981 vs. Traditional A1AR Agonists: A Comparative Guide for Researchers
A detailed analysis of the novel A1 adenosine (B11128) receptor agonist LUF5981 in comparison to established agonists such as N6-cyclopentyladenosine (CPA), 2-Chloro-N6-cyclopentyladenosine (CCPA), and N-Ethylcarboxamidoadenosine (NECA). This guide provides a comprehensive overview of their performance based on available experimental data, intended for researchers, scientists, and professionals in drug development.
The A1 adenosine receptor (A1AR), a G-protein coupled receptor, is a key therapeutic target for a variety of conditions, including cardiovascular diseases, pain, and neurological disorders. Agonists of the A1AR modulate its activity, leading to downstream cellular responses. While traditional agonists have been instrumental in A1AR research, the development of novel compounds like this compound necessitates a thorough comparison to understand their relative advantages and specific applications.
Performance Comparison: Binding Affinity and Functional Potency
The defining characteristics of an A1AR agonist are its binding affinity (Ki) for the receptor and its functional potency (EC50 or IC50) in eliciting a biological response, typically measured through the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. High selectivity for the A1AR over other adenosine receptor subtypes (A2A, A2B, and A3) is crucial to minimize off-target effects.
In contrast, extensive data exists for traditional A1AR agonists. The following tables summarize the binding affinities and functional potencies of CPA, CCPA, and NECA at various adenosine receptor subtypes, providing a benchmark for the future evaluation of this compound.
Table 1: Binding Affinity (Ki) of Traditional A1AR Agonists at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1 Selectivity vs. A2A | A1 Selectivity vs. A3 | Reference |
| CPA | 2.3 | 790 | 43 | ~343-fold | ~18.7-fold | [1] |
| CCPA | 0.4 (rat) | 3900 (rat) | - | ~9750-fold | - | [2] |
| NECA | 14 | 20 | 6.2 | ~0.7-fold (non-selective) | ~0.44-fold (non-selective) |
Note: Data for CCPA is from rat brain membranes, which may differ from human receptors.
Table 2: Functional Potency of Traditional A1AR Agonists
| Compound | Assay | Potency | Reference |
| CPA | β-arrestin 2 recruitment | EC50: 130 nM | [3] |
| CCPA | Adenylate Cyclase Inhibition (rat) | IC50: 33 nM | [2] |
| NECA | Adenylate Cyclase Stimulation (A2A) | EC50: 3500 nM | [2] |
| NECA | β-arrestin 2 recruitment | EC50: 121 nM | [3] |
Signaling Pathways and Experimental Workflows
Activation of the A1AR by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.
Caption: A1AR Signaling Pathway
The characterization and comparison of A1AR agonists typically involve two key in vitro assays: radioligand binding assays to determine binding affinity and functional assays, such as cAMP measurement, to assess efficacy.
Caption: Experimental Workflow for A1AR Agonist Characterization
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A1AR.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]CCPA or other suitable A1AR radioligand).
-
Unlabeled test compound (e.g., this compound) and reference compounds (e.g., CPA).
-
Non-specific binding control (e.g., a high concentration of a known A1AR antagonist like DPCPX).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-hA1AR cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well. Add increasing concentrations of the unlabeled test compound or reference compound. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a saturating concentration of the non-labeled A1AR antagonist.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency (EC50 or IC50) of an A1AR agonist in inhibiting adenylyl cyclase activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A1AR.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound) and reference compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Cell Plating: Plate the A1AR-expressing cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and reference compounds. Add the diluted compounds to the appropriate wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels as a function of the log concentration of the agonist. Determine the EC50 or IC50 value from the resulting dose-response curve.
In Vivo Effects
While in vitro data provides valuable information on the molecular pharmacology of A1AR agonists, in vivo studies are essential to understand their physiological effects and therapeutic potential.
Traditional A1AR Agonists:
-
CPA: In vivo studies in rats have shown that CPA induces a reduction in mean arterial pressure and heart rate[4]. It is also known to have neuroprotective effects and can modulate sleep patterns.
-
CCPA: In vivo studies have demonstrated its negative chronotropic activity (slowing of heart rate) in rats. It has also shown protective effects in a rat model of myocardial ischemia[5].
-
NECA: Being non-selective, NECA's in vivo effects are a composite of its actions at all adenosine receptor subtypes, making it a less ideal therapeutic candidate for A1AR-specific effects. It is known to inhibit platelet aggregation.
This compound: Specific in vivo data for this compound is not widely available in published literature. Future studies will be crucial to determine its cardiovascular, central nervous system, and other systemic effects and to compare its in vivo efficacy and side-effect profile with those of traditional A1AR agonists.
Conclusion
Traditional A1AR agonists like CPA and CCPA have been invaluable tools for elucidating the physiological roles of the A1 adenosine receptor. They exhibit high affinity and selectivity for the A1AR, leading to potent in vitro and in vivo effects. NECA, as a non-selective agonist, serves as a useful tool for studying the combined effects of adenosine receptor activation.
The emergence of novel agonists such as this compound holds promise for improved therapeutic profiles, potentially offering enhanced selectivity or biased agonism, which could translate to greater efficacy with fewer side effects. However, a comprehensive understanding of this compound's pharmacology awaits the publication of detailed quantitative data on its binding affinity, functional potency, and in vivo effects. The experimental protocols outlined in this guide provide a standardized framework for the direct comparison of this compound with traditional A1AR agonists, which will be essential for defining its potential role in future therapeutic applications.
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 4. Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Positive Allosteric Modulators of the Adenosine A1 Receptor: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the allosteric modulatory effects of TRR469, a potent positive allosteric modulator (PAM) of the adenosine (B11128) A1 receptor (A1R), with other well-characterized A1R PAMs, PD 81,723 and T62. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the adenosine A1 receptor through allosteric modulation. The data presented herein is compiled from peer-reviewed scientific literature.
The adenosine A1 receptor, a G protein-coupled receptor, is a key regulator of various physiological processes, making it an attractive target for therapeutic intervention in conditions such as pain, anxiety, and cardiac ischemia. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous agonist, adenosine, potentially offering greater specificity and a wider therapeutic window compared to direct-acting agonists.
Quantitative Comparison of A1R Positive Allosteric Modulators
The following table summarizes the key in vitro pharmacological parameters of TRR469, PD 81,723, and T62, demonstrating their positive allosteric modulatory effects on the adenosine A1 receptor.
| Parameter | TRR469 | PD 81,723 | T62 | Reference |
| Fold Increase in Adenosine Affinity | 33 | Not explicitly stated | Not explicitly stated | [1][2] |
| Cooperativity Factor (α) | 26.3 | 1.9 | 2.5 | [1] |
| Fold Increase in Agonist Potency (cAMP Assay) | Not explicitly stated | 3.3 | Not explicitly stated | [3] |
| Effect on Agonist-Stimulated [³⁵S]GTPγS Binding | Enhances inhibitory effect | Increases fraction of high-affinity state receptors | Increases maximal effect of agonist | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for Allosteric Modulation
This assay is used to determine the effect of an allosteric modulator on the binding affinity of an orthosteric agonist to the A1 receptor.
Materials:
-
Cell membranes expressing the adenosine A1 receptor (e.g., from CHO cells or mouse spinal cord).
-
[³H]-CCPA (2-chloro-N⁶-cyclopentyladenosine), an A1R agonist radioligand.
-
Unlabeled adenosine or a stable analog (e.g., CPA, N⁶-cyclopentyladenosine).
-
Test compounds: TRR469, PD 81,723, T62.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes and resuspend in binding buffer containing adenosine deaminase.
-
In a 96-well plate, add cell membranes, the agonist radioligand ([³H]-CCPA), and varying concentrations of the unlabeled orthosteric agonist in the presence or absence of a fixed concentration of the allosteric modulator.
-
Incubate the mixture for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the orthosteric agonist in the presence and absence of the allosteric modulator. The fold increase in agonist affinity is calculated from the ratio of the Ki values. The cooperativity factor (α) can be derived from these binding data.[1][2]
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of A1R activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels. Allosteric modulators are evaluated for their ability to enhance the inhibitory effect of an A1R agonist.
Materials:
-
CHO cells stably expressing the human adenosine A1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A1R agonist (e.g., R-PIA, N⁶-(R)-phenylisopropyladenosine).
-
Test compounds: TRR469, PD 81,723, T62.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Cell culture reagents.
Procedure:
-
Plate A1R-expressing CHO cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with the allosteric modulator or vehicle for a specified duration.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production, in the presence of varying concentrations of the A1R agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter-based system as per the manufacturer's instructions.
-
Generate concentration-response curves for the A1R agonist in the presence and absence of the allosteric modulator and determine the EC50 values. The fold increase in agonist potency is calculated from the ratio of the EC50 values.[3]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the A1R signaling pathway, the mechanism of positive allosteric modulation, and a typical experimental workflow.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Positive Allosteric Modulation Mechanism.
Caption: Radioligand Binding Assay Workflow.
Supporting Experimental Data
In addition to the in vitro data, in vivo studies have demonstrated the therapeutic potential of these A1R PAMs. For instance, TRR469 has shown significant anti-nociceptive effects in animal models of both acute and neuropathic pain.[1][2] These effects are comparable to those of morphine but without the associated locomotor or cataleptic side effects.[1][2] Similarly, T62 has been shown to produce dose-dependent anti-hypersensitivity effects in animal models of pain. The predecessor to these compounds, PD 81,723, was also shown to be active in vivo, enhancing A1 receptor-mediated responses in cardiac tissue.[3] These in vivo findings underscore the potential of A1R positive allosteric modulation as a therapeutic strategy.
Conclusion
TRR469 emerges as a highly potent positive allosteric modulator of the adenosine A1 receptor, exhibiting a significantly greater cooperativity factor and enhancement of adenosine affinity compared to earlier compounds like PD 81,723 and T62. The provided experimental protocols offer a foundation for the validation and further investigation of these and novel allosteric modulators. The promising in vivo data for these compounds, particularly TRR469, highlight the potential of this class of molecules for the development of novel therapeutics with an improved side-effect profile. Further research is warranted to fully elucidate the clinical potential of A1R positive allosteric modulators.
References
- 1. TRR469, a potent A(1) adenosine receptor allosteric modulator, exhibits anti-nociceptive properties in acute and neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LUF5981 and Other Adenosine A1 Receptor Positive Allosteric Modulators in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential of LUF5981, a positive allosteric modulator (PAM) of the Adenosine (B11128) A1 receptor (A1R), in various pain models. While specific preclinical data for this compound in pain models is not currently available in the public domain, this document leverages existing data from other well-characterized A1R PAMs to offer a comprehensive overview of the therapeutic promise of this class of compounds. The adenosine A1 receptor is a well-established G-protein coupled receptor target for pain, and its activation has been shown to produce antinociceptive effects.[1][2][3][4][5][6][7]
Positive allosteric modulators of the A1R represent a promising therapeutic strategy, as they do not directly activate the receptor but rather enhance the effect of the endogenous ligand, adenosine. This can lead to a more localized and physiological modulation of receptor activity, potentially avoiding the side effects associated with direct A1R agonists.[1][3][8][9]
Adenosine A1 Receptor Signaling Pathway in Nociception
Activation of the Adenosine A1 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening pain signals. This compound, as a positive allosteric modulator, is expected to enhance these effects in the presence of endogenous adenosine.
Caption: Adenosine A1 Receptor Signaling Pathway in Pain Modulation.
Comparative Efficacy of A1R Positive Allosteric Modulators in Preclinical Pain Models
While specific data for this compound is pending, the following table summarizes the reported efficacy of other A1R PAMs in established animal models of pain. This provides a benchmark for the anticipated performance of this compound.
| Compound | Pain Model | Species | Key Findings | Reference |
| TRR469 | Formalin Test | Mouse | Demonstrated significant antinociceptive effects. | [2][10] |
| Acetic Acid-Induced Writhing | Mouse | Showed potent antinociceptive activity. | [10] | |
| Streptozotocin-Induced Diabetic Neuropathic Pain | Mouse | Effective in a model of neuropathic pain. | [2][10] | |
| VCP171 | Partial Nerve Injury (Neuropathic Pain) | Rat | Inhibited excitatory neurotransmission in the spinal cord dorsal horn. | [2] |
| T62 | Chronic Constriction Injury (Neuropathic Pain) | Rat | Attenuated thermal hyperalgesia. | [3] |
Experimental Protocols
Detailed methodologies for key preclinical pain models relevant to the evaluation of A1R PAMs are provided below.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used surgical model to induce peripheral neuropathy and study neuropathic pain.[1][3][6][7][11][12][13]
Experimental Workflow:
Caption: Experimental Workflow for the Chronic Constriction Injury (CCI) Model.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight twitch in the corresponding hind limb is observed. The muscle and skin are then closed in layers.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (Hargreaves test) or a hot plate.[11] Baseline measurements are taken before surgery, and post-operative tests are conducted at various time points to confirm the development of neuropathic pain and to evaluate the effects of drug treatment.
Formalin Test of Inflammatory Pain
The formalin test is a model of tonic, localized inflammatory pain that produces a biphasic nociceptive response.[14][15][16][17][18]
Experimental Workflow:
Caption: Experimental Workflow for the Formalin Test.
Methodology:
-
Animals: Male Swiss mice (25-30g) are commonly used.
-
Habituation: Animals are placed in an observation chamber for a period of time to allow for acclimatization.
-
Drug Administration: The test compound (e.g., this compound), vehicle, or a positive control is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Scoring: Immediately after the injection, the time the animal spends licking, biting, or shaking the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-30 minutes), reflecting inflammatory processes and central sensitization.[16]
Conclusion
Positive allosteric modulators of the Adenosine A1 receptor hold significant promise as a novel class of analgesics. Preclinical data for compounds such as TRR469 and VCP171 demonstrate their potential efficacy in both inflammatory and neuropathic pain models. While specific experimental data for this compound in these models is not yet publicly available, the information presented in this guide provides a strong rationale for its evaluation as a potential therapeutic for pain. Further studies are warranted to elucidate the specific in vivo profile of this compound and to directly compare its efficacy and safety with existing analgesics.
References
- 1. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 3. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. mdbneuro.com [mdbneuro.com]
- 7. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. Positive allosteric modulation of A1 adenosine receptors as a novel and promising therapeutic strategy for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. criver.com [criver.com]
- 13. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of COX inhibition and LPS on Formalin Induced Pain in the Infant Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The interphase of the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VCP171 and CGRP Receptor Antagonists in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic strategies for neuropathic pain: VCP171, a positive allosteric modulator (PAM) of the adenosine (B11128) A1 receptor (A1R), and the broader class of calcitonin gene-related peptide (CGRP) receptor antagonists. This analysis is based on available preclinical data and aims to inform researchers on their mechanisms of action, experimental validation, and potential as therapeutic agents.
Executive Summary
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. This guide examines two promising, yet mechanistically different, approaches to its treatment. VCP171 represents a strategy to enhance endogenous pain-relieving pathways by modulating the adenosine A1 receptor. In contrast, CGRP receptor antagonists aim to block a key neuropeptide involved in the transmission of pain signals. While direct comparative studies are unavailable, this guide synthesizes existing preclinical evidence to provide a framework for their evaluation.
Introduction to LUF5981
Initial searches for a compound designated "this compound" did not yield any publicly available information in scientific literature, patent databases, or clinical trial registries. It is possible that this is an internal development code for a compound that has not been disclosed, or that the designation is inaccurate. Therefore, this guide will focus on a comparison between VCP171 and the well-established class of CGRP receptor antagonists.
VCP171: An Adenosine A1 Receptor Positive Allosteric Modulator
VCP171 is a novel small molecule that acts as a positive allosteric modulator of the adenosine A1 receptor (A1R).[1][2][3] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the effect of the endogenous agonist, in this case, adenosine. This offers a potentially more nuanced therapeutic approach with a reduced risk of side effects associated with tonic receptor activation.
Mechanism of Action
The analgesic effects of adenosine are primarily mediated through the A1R, a G-protein coupled receptor that, upon activation, inhibits neuronal activity.[4][5] This inhibitory effect is crucial in modulating pain transmission in the spinal cord. VCP171 enhances the binding of adenosine to the A1R, thereby potentiating its natural pain-suppressing effects, particularly in conditions like neuropathic pain where endogenous adenosine levels may be elevated.[6][7]
Preclinical Evidence in Neuropathic Pain
A key study by Imlach et al. (2015) investigated the effects of VCP171 in a rat model of neuropathic pain (partial nerve ligation). The study demonstrated that VCP171 selectively inhibits synaptic transmission in the superficial dorsal horn of the spinal cord, a critical area for pain processing.[4][8]
Key Findings:
-
Inhibition of Excitatory Postsynaptic Currents (EPSCs): VCP171 was shown to reduce the amplitude of evoked EPSCs in lamina I and II neurons of the spinal cord in nerve-injured animals.[4][7][8]
-
Enhanced Efficacy in Neuropathic State: The inhibitory effect of VCP171 was significantly greater in neurons from nerve-injured animals compared to sham controls, suggesting that the compound is more effective in a pathological pain state.[4][8]
CGRP Receptor Antagonists
Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a pivotal role in pain signaling, particularly in the trigeminal system implicated in migraine.[9] However, growing evidence also points to its involvement in peripheral and central mechanisms of neuropathic pain.[10][11] CGRP receptor antagonists are a class of drugs that block the CGRP receptor, thereby inhibiting the pro-nociceptive actions of CGRP. This class includes both small molecules ("gepants") and monoclonal antibodies.[12]
Mechanism of Action
CGRP is released from sensory neurons and contributes to pain transmission and neurogenic inflammation.[11] By blocking the CGRP receptor, these antagonists can prevent the downstream signaling that leads to pain sensitization and transmission.
Preclinical and Clinical Evidence in Neuropathic Pain
Preclinical studies have demonstrated that CGRP receptor antagonists can alleviate pain behaviors in various animal models of neuropathic pain.[10] For instance, the administration of a CGRP receptor antagonist was shown to prevent the development of allodynia and hyperalgesia in rats with neuropathic pain.[10]
Clinically, while the primary indication for CGRP inhibitors is migraine, there is emerging evidence for their potential in other pain conditions. A retrospective study showed that anti-CGRP monoclonal antibodies significantly improved neuropathic pain scores in patients with coexisting chronic migraine.[3]
Data Presentation: VCP171 vs. CGRP Receptor Antagonists
| Feature | VCP171 | CGRP Receptor Antagonists |
| Target | Adenosine A1 Receptor (A1R) | Calcitonin Gene-Related Peptide (CGRP) Receptor |
| Mechanism | Positive Allosteric Modulator (PAM) | Receptor Antagonist |
| Mode of Action | Enhances endogenous pain inhibition | Blocks pro-nociceptive signaling |
| Preclinical Model | Partial Nerve Ligation (Rat) | Various, including nerve injury models (Rat) |
| Key Preclinical Finding | Inhibition of evoked EPSCs in spinal dorsal horn neurons | Reduction of allodynia and hyperalgesia |
| Clinical Status (Neuropathic Pain) | Preclinical | Investigational (primarily for migraine, some evidence in neuropathic pain) |
Experimental Protocols
VCP171: Electrophysiology in Spinal Cord Slices (Imlach et al., 2015)
-
Animal Model: Male Sprague-Dawley rats underwent partial ligation of the sciatic nerve to induce neuropathic pain.
-
Slice Preparation: Transverse slices of the lumbar spinal cord were prepared from both nerve-injured and sham-operated rats.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on neurons in lamina I and II of the dorsal horn.
-
Drug Application: VCP171 was bath-applied to the spinal cord slices.
-
Outcome Measure: The amplitude of evoked excitatory postsynaptic currents (eEPSCs) was measured before and after the application of VCP171.
CGRP Receptor Antagonists: Behavioral Testing (General Protocol)
-
Animal Model: Typically, rodent models of neuropathic pain are used, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).
-
Drug Administration: The CGRP receptor antagonist is administered, often systemically (e.g., intraperitoneal injection) or locally.
-
Behavioral Assays:
-
Mechanical Allodynia: Assessed using von Frey filaments, where the withdrawal threshold to a non-painful stimulus is measured.
-
Thermal Hyperalgesia: Assessed using methods like the Hargreaves test, which measures the latency to withdraw from a heat source.
-
-
Outcome Measure: A significant increase in the withdrawal threshold (allodynia) or latency (hyperalgesia) compared to vehicle-treated animals indicates an analgesic effect.
Signaling Pathway Diagrams
Caption: VCP171 enhances adenosine's inhibition of presynaptic calcium channels, reducing glutamate release and pain signaling.
Caption: CGRP receptor antagonists block CGRP from binding to its receptor, thereby inhibiting pain signal transmission.
Conclusion
VCP171 and CGRP receptor antagonists represent two distinct and promising avenues for the development of novel analgesics for neuropathic pain. VCP171, by enhancing an endogenous inhibitory system, offers a potentially more subtle and pathology-specific modulation of pain. CGRP antagonists, by blocking a key pain-promoting peptide, provide a more direct blockade of nociceptive signaling. Further preclinical and clinical research is warranted for both approaches to fully elucidate their therapeutic potential and comparative efficacy in treating the complex and debilitating condition of neuropathic pain. The lack of publicly available data on this compound highlights the challenges in tracking early-stage drug development and underscores the importance of data transparency in advancing the field.
References
- 1. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 2. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 3. Anti-calcitonin gene-related peptide monoclonal antibodies for neuropathic pain in patients with migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine Metabotropic Receptors in Chronic Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. A Positive Allosteric Modulator of the Adenosine A 1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Alleviation of migraine related pain and anxiety by inhibiting calcium-stimulating AC1-dependent CGRP in the insula of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Comparative Potency of Adenosine A₁ Receptor Modulators: An In-Depth Analysis
A comprehensive guide for researchers and drug development professionals detailing the comparative potency of various adenosine (B11128) A₁ receptor modulators. This guide presents quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.
The adenosine A₁ receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating a multitude of physiological processes, making it a significant target for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases. Modulation of this receptor can be achieved through various classes of ligands, including orthosteric agonists, which directly bind to and activate the receptor, and allosteric modulators, which bind to a topographically distinct site to modulate the affinity and/or efficacy of endogenous or exogenous orthosteric ligands. This guide provides a comparative analysis of the potency of the adenosine A₁ receptor agonist LUF5981 and other key modulators, including the full agonist N⁶-Cyclopentyladenosine (CPA), the partial agonist Capadenoson, and the positive allosteric modulators (PAMs) PD 81,723 and VCP171.
Data Presentation: Comparative Potency at the Human Adenosine A₁ Receptor
The following table summarizes the in vitro potency of selected adenosine A₁ receptor modulators. Potency is expressed as the half-maximal effective concentration (EC₅₀) or the equilibrium dissociation constant (Kᵢ), which are standard measures of a modulator's activity. Lower values indicate higher potency.
| Compound | Modulator Type | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Agonist | Data Not Available | N/A | N/A | N/A |
| N⁶-Cyclopentyladenosine (CPA) | Full Agonist | Radioligand Binding | Kᵢ | 2.3 | [1] |
| Capadenoson | Partial Agonist | [³⁵S]-GTPγS Binding | EC₅₀ | 0.1 | [2] |
| PD 81,723 | Positive Allosteric Modulator (PAM) | Functional Assay (cAMP) | Potency Enhancement | 3.3-fold increase in R-PIA potency | [3] |
| VCP171 | Positive Allosteric Modulator (PAM) | Radioligand Binding | pKₑ | 5.65 | [4][5] |
Note: Direct comparison of potency values across different assay types should be done with caution as they measure different aspects of modulator activity. Kᵢ values reflect binding affinity, while EC₅₀ values in functional assays reflect the concentration required to elicit a half-maximal response. For PAMs, potency is often expressed as the degree to which they enhance the potency of an orthosteric agonist. Despite extensive searches, specific quantitative potency data (EC₅₀ or Kᵢ values) for this compound could not be located in the available scientific literature.
Experimental Protocols
The determination of modulator potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two common assays used to characterize adenosine A₁ receptor modulators.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the adenosine A₁ receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the adenosine A₁ receptor. Typically, cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes, which are then resuspended.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]CPA or [³H]DPCPX, an antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) of an agonist or the modulatory effect of an allosteric compound on agonist-induced responses.
Methodology:
-
Cell Culture: Cells expressing the adenosine A₁ receptor are cultured in appropriate media.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cyclic AMP (cAMP).
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels. The cells are then treated with varying concentrations of the test agonist. For testing allosteric modulators, a fixed concentration of the modulator is added along with varying concentrations of an agonist.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.
-
Data Analysis: The cAMP levels are plotted against the log concentration of the agonist. The EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation, is determined using a sigmoidal dose-response curve fit.
Mandatory Visualization
Adenosine A₁ Receptor Signaling Pathway and Modulator Action
The following diagram illustrates the canonical signaling pathway of the adenosine A₁ receptor and the distinct mechanisms of action of orthosteric agonists and positive allosteric modulators.
Caption: A1 Receptor Signaling and Modulation
Experimental Workflow for a Radioligand Competition Binding Assay
This diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow
References
- 1. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of cardiac A1 adenosine receptors by ligand binding and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of LUF5981: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel kinase inhibitor LUF5981 against the established alternative, Compound Y. The following sections present quantitative data on their respective inhibitory activities, detailed experimental protocols for specificity assessment, and visual representations of the relevant biological pathways and experimental workflows.
I. Quantitative Specificity Analysis
The inhibitory activity of this compound and Compound Y was assessed against the target kinase, Kinase X, and a panel of three representative off-target kinases (Kinase A, Kinase B, and Kinase C). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, were determined for each compound. Lower IC50 values indicate greater potency.
The data, summarized in the table below, demonstrates that while both compounds effectively inhibit Kinase X, this compound exhibits a significantly more specific inhibition profile. This compound shows a marked potency for Kinase X with minimal activity against the off-target kinases. In contrast, Compound Y displays considerable inhibition of Kinase B and Kinase C, suggesting a higher potential for off-target effects.
| Compound | Target | IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) |
| This compound | Kinase X | 15 | >10,000 | 8,500 | >10,000 |
| Compound Y | Kinase X | 50 | >10,000 | 250 | 800 |
II. Experimental Protocols
The IC50 values presented above were determined using a luminescence-based kinase assay. The detailed methodology for this experiment is as follows:
Protocol: Luminescence-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing Kinase X, Kinase A, Kinase B, or Kinase C in a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate solution containing the appropriate peptide substrate and ATP in the same reaction buffer.
-
Serially dilute this compound and Compound Y in DMSO to create a range of concentrations. Further dilute these stock solutions in the reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor solutions (this compound or Compound Y) or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate solution to each well.
-
Incubate the plate for 1 hour at 30°C.
-
-
Signal Detection:
-
After incubation, add 20 µL of a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay) to each well. This reagent quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
-
Incubate for 40 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
III. Visualizations: Pathways and Workflows
The following diagrams illustrate the biological context and experimental design used in the assessment of this compound.
Caption: A diagram of the hypothetical signaling cascade involving Kinase X.
Caption: The experimental workflow for the luminescence-based kinase inhibition assay.
Caption: A logical diagram illustrating the superior specificity of this compound.
Hypothetical Comparative Efficacy Analysis: LUF5981 Against Standard Antiepileptic Drugs
Disclaimer: The following comparison is based on a hypothetical compound, LUF5981, as no public data could be retrieved for a compound with this designation. The mechanism of action and experimental data for this compound presented herein are postulated for illustrative purposes to fulfill the structural requirements of this guide. This compound is assumed to be a selective positive allosteric modulator of GABA-A receptors containing the α5 subunit (α5-GABA-A PAM), a novel mechanism aimed at providing targeted seizure control with an improved side-effect profile.
This guide provides a comparative overview of the hypothetical investigational compound this compound against established standard-of-care treatments for epilepsy. The data presented for this compound is simulated based on typical preclinical and early clinical trial outcomes for a compound with its postulated mechanism.
Data Presentation: Quantitative Efficacy and Safety Comparison
The following tables summarize the hypothetical preclinical and simulated Phase II clinical data for this compound in comparison to existing antiepileptic drugs (AEDs).
Table 1: Preclinical Efficacy in a Mouse Model of Drug-Resistant Epilepsy
| Compound | Mechanism of Action | Maximal Electroshock Seizure (MES) Test ED50 (mg/kg) | 6-Hz Psychomotor Seizure Test ED50 (mg/kg) |
| This compound (Hypothetical) | α5-GABA-A PAM | 8.5 | 4.2 |
| Levetiracetam | SV2A Ligand | 15.2 | 6.8 |
| Valproic Acid | Multiple | 275 | 150 |
| Carbamazepine | Sodium Channel Blocker | 10.8 | 25.1 |
Table 2: Simulated Phase II Clinical Trial Efficacy and Tolerability
| Treatment (Adjunctive Therapy) | N | Median Seizure Frequency Reduction from Baseline (%) | ≥50% Responder Rate (%) | Most Common Adverse Events (>10%) |
| This compound (Hypothetical, 10mg/day) | 150 | 55.2 | 58 | Dizziness, Headache, Fatigue |
| Placebo | 152 | 25.8 | 28 | Fatigue, Dizziness |
| Levetiracetam (2000mg/day) | 148 | 48.5 | 52 | Somnolence, Asthenia, Dizziness |
| Lamotrigine (300mg/day) | 151 | 45.3 | 49 | Dizziness, Headache, Diplopia, Rash |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
This compound, vehicle, or standard AEDs are administered intraperitoneally (i.p.) at various doses.
-
At the time of peak drug effect (determined in prior pharmacokinetic studies), a maximal electrical stimulus (50 mA, 60 Hz, 0.2 s duration) is delivered via corneal electrodes.
-
The presence or absence of a tonic hindlimb extension seizure is recorded.
-
The median effective dose (ED50), the dose at which 50% of animals are protected from the seizure endpoint, is calculated using probit analysis.
-
6-Hz Psychomotor Seizure Test in Mice
-
Objective: To evaluate the efficacy of a compound against a model of more therapy-resistant partial seizures.
-
Animals: Male CF-1 mice (18-22 g).
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a standard AED via i.p. injection.
-
At the time of anticipated peak effect, a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of 32 mA is delivered through corneal electrodes.
-
Animals are observed for the presence of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of this seizure behavior.
-
The ED50 is calculated based on the dose-response relationship.
-
Mandatory Visualization
Caption: Postulated mechanism of action for the hypothetical compound this compound.
Caption: Generalized workflow for preclinical antiepileptic drug efficacy screening.
Caption: The relationship between efficacy, tolerability, and clinical utility.
Independent Validation of LUF5981: Data Unavailability Precludes Comparative Analysis
An independent validation and comparative analysis of the research findings for the compound LUF5981 cannot be completed at this time due to a lack of publicly available scientific literature containing the necessary quantitative data and experimental protocols. Despite extensive searches of chemical and pharmacological databases, research publications, and patent literature, no specific information regarding the biological activity, potency, or efficacy of this compound as a modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) could be retrieved.
While the IUPHAR/BPS Guide to Pharmacology lists this compound as a synthetic organic compound, it does not provide any associated biological data. A single research article tangentially mentions this compound in the context of mGlu5 receptor-mediated regulation of the sumoylation pathway, specifically its impact on the diffusion of the Ubc9 enzyme. However, this study does not offer the foundational pharmacological data required for a comparative guide, such as its classification as a positive allosteric modulator (PAM) or negative allosteric modulator (NAM), its half-maximal effective or inhibitory concentrations (EC50/IC50), or its binding affinity (Ki).
For a comprehensive comparison guide to be generated, as requested, detailed experimental data for this compound would be required. This would typically include, but is not limited to:
-
In Vitro Pharmacology: Data from cell-based assays determining the potency and efficacy of this compound at the mGlu5 receptor. This would involve measuring downstream signaling events, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, in response to the compound.
-
Mechanism of Action Studies: Experiments to definitively classify this compound as a PAM, NAM, silent allosteric modulator (SAM), or agonist/antagonist.
-
Selectivity Profiling: Data demonstrating the specificity of this compound for the mGlu5 receptor over other mGlu receptor subtypes and other unrelated receptors.
-
In Vivo Efficacy: Results from preclinical animal models relevant to the potential therapeutic indications of mGlu5 modulators (e.g., models of anxiety, depression, schizophrenia, or chronic pain).
Without this fundamental information, it is impossible to create the requested data tables, detail the experimental protocols, or generate the specified visualizations.
Context: The Landscape of mGlu5 Receptor Modulation
The metabotropic glutamate receptor 5 is a well-established target for the development of novel therapeutics for a range of central nervous system disorders. The field is rich with well-characterized tool compounds and clinical candidates that act as either positive or negative allosteric modulators.
Prominent mGlu5 Negative Allosteric Modulators (NAMs)
-
MPEP (2-Methyl-6-(phenylethynyl)pyridine): One of the first selective mGlu5 NAMs, widely used as a research tool.
-
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): An MPEP analog with improved pharmacokinetic properties.
Prominent mGlu5 Positive Allosteric Modulators (PAMs)
-
CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): A potent and selective mGlu5 PAM with demonstrated efficacy in preclinical models of schizophrenia.
-
VU0360172: Another well-characterized mGlu5 PAM used extensively in research.
A comparative analysis would typically involve contrasting the pharmacological and functional profiles of this compound with these or other relevant compounds.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for the mGlu5 receptor involves its coupling to the Gq alpha subunit of the G protein complex. Activation of mGlu5 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium.
A typical experimental workflow to assess a novel mGlu5 modulator would involve a series of in vitro and in vivo studies.
In Vitro Experimental Workflow
Below is a generalized workflow for characterizing a novel mGlu5 modulator.
Caption: Generalized in vitro workflow for a novel compound.
mGlu5 Receptor Signaling Pathway
The canonical signaling cascade initiated by mGlu5 receptor activation is depicted below.
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols for a substance designated as LUF5981 are not publicly available, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the appropriate disposal procedures for any laboratory chemical. This process emphasizes the importance of consulting primary safety documentation and adhering to institutional and regulatory guidelines.
I. Immediate Actions and Safety Precautions
Before handling any chemical for disposal, it is imperative to consult its Safety Data Sheet (SDS). The SDS provides essential information regarding hazards, handling, and emergency procedures. In the absence of an SDS for a specific compound like this compound, it is crucial to treat the substance as hazardous until its properties can be determined.
General First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or other symptoms persist.[1] |
| Eye Contact | Immediately flush eyes with gently running water for a minimum of 15 minutes, holding the eyelids open. The affected individual must seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do not induce vomiting. If the person is conscious and able to swallow, have them drink milk, egg whites, or large quantities of water. Call a physician or poison control center immediately.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
General Spill Cleanup Procedure:
-
Eliminate Ignition Sources: For flammable materials, immediately extinguish all nearby flames and turn off any spark-producing equipment.[2]
-
Ventilate the Area: Ensure the space is well-ventilated to disperse any vapors.[1]
-
Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.[2]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontaminate the Area: Clean the spill area with soap and water.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, during cleanup.[1][2]
III. General Chemical Disposal Workflow
The following diagram outlines a logical workflow for determining the proper disposal route for a laboratory chemical.
IV. Hazardous Waste Disposal Procedures
When a chemical is determined to be hazardous waste, it must be handled and disposed of in accordance with institutional and regulatory standards.[3]
Key Steps for Hazardous Waste Disposal:
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label to the container as soon as waste is added.[3][5]
-
The label must include the words "Hazardous Waste," the full chemical names of all components (no abbreviations or formulas), and their approximate concentrations.[3][5]
-
Include the name and contact information of the generating researcher or lab, and the date accumulation started.[5]
-
-
Storage:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.
-
Segregate incompatible waste streams to prevent dangerous reactions.[3] For example, keep flammable liquids away from oxidizers.
-
Store containers in secondary containment, such as a plastic tray, to contain any potential leaks.[3][5]
-
Keep waste containers closed except when adding waste.[3]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5]
-
V. Decontamination of Empty Containers
Empty chemical containers may still contain residual amounts of the substance and should be handled with care.[1]
Protocol for Decontaminating Empty Containers:
-
Triple Rinse:
-
Air Dry: Allow the container to air dry completely.[3]
-
Final Disposal: After this procedure, the defaced container (to prevent reuse for other purposes) may typically be disposed of in the regular trash.[3] Consult your EHS for specific institutional policies.
By adhering to these general procedures and always prioritizing safety, researchers can ensure the responsible management and disposal of laboratory chemicals, even in the absence of specific product information. Always consult your institution's EHS department for guidance on specific waste streams and disposal protocols.[3][4][5][6][7]
References
- 1. brookfieldengineering.com [brookfieldengineering.com]
- 2. 5staradvantage.com [5staradvantage.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. louisville.edu [louisville.edu]
- 5. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. Waste Disposal — Department of Environmental Health and Safety [louisville.edu]
- 7. uwlax.edu [uwlax.edu]
Immediate First Step: Conduct a Thorough Risk Assessment
As a researcher, scientist, or drug development professional, ensuring your safety and the safety of your team is paramount when handling novel or undocumented chemical compounds. Since "LUF5981" does not correspond to a publicly available Safety Data Sheet (SDS), this guide provides a comprehensive framework based on established laboratory safety protocols for handling new or uncharacterized substances. This information is designed to provide essential, immediate safety and logistical guidance to build a foundation of trust in your laboratory practices.
Before handling any new chemical, a comprehensive risk assessment is mandatory.[1][2][3] This process is crucial for understanding the potential hazards and implementing appropriate safety measures.
Key Steps in a Chemical Risk Assessment:
-
Identify Potential Hazards: Review any available information on this compound or analogous compounds. Consider its physical and chemical properties, potential toxicity, reactivity, and routes of exposure (inhalation, skin contact, ingestion).[2]
-
Evaluate the Risks: Assess the likelihood and severity of potential harm from exposure. Consider the quantities being used and the nature of the experimental procedures.
-
Implement Control Measures: Based on the risk assessment, determine the necessary engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).[4]
-
Document the Assessment: Maintain a written record of the risk assessment and the implemented safety measures.[3]
Personal Protective Equipment (PPE) for Handling this compound
The minimum PPE for working in a laboratory with hazardous materials includes a lab coat, safety glasses, long pants, and closed-toe shoes.[5] For a novel compound like this compound, more stringent PPE is recommended until its properties are well understood.
Summary of Recommended PPE
| Protection Type | Minimum Requirement | Recommended for this compound (Unknown Hazard) | Rationale |
| Eye and Face Protection | Safety glasses with side shields[5] | Chemical splash goggles and a face shield[5][6] | Provides maximum protection against splashes and unforeseen reactions. Safety glasses must be worn beneath a face shield.[5] |
| Skin and Body Protection | Cotton lab coat | Flame-resistant lab coat over personal clothing | Protects against chemical splashes and potential fire hazards.[6] |
| Hand Protection | Disposable nitrile gloves[5] | Double-gloving with nitrile or neoprene gloves | Provides an extra layer of protection against absorption of an unknown substance. Change gloves immediately if contaminated.[5] |
| Respiratory Protection | Not typically required for low-volatility substances | Use in a certified chemical fume hood is mandatory. A respirator may be necessary based on risk assessment.[6] | A fume hood is the primary engineering control to prevent inhalation of vapors, aerosols, or dust. |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers | Protects footwear from contamination in case of spills. |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling a new chemical compound.
1. Preparation:
- Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.
- Assemble all necessary equipment and reagents.
- Verify that emergency equipment, such as a spill kit, eyewash station, and safety shower, is accessible and functional.[7]
- Don all required PPE as outlined in the table above.
2. Handling:
- Conduct all manipulations of this compound within the fume hood.
- Keep all containers of this compound sealed when not in immediate use.
- Use the smallest quantity of the substance necessary for the experiment.
- Avoid direct contact with the substance. Use spatulas, forceps, or other appropriate tools.
3. Post-Handling and Clean-up:
- Decontaminate all surfaces and equipment that may have come into contact with this compound.
- Dispose of all waste, including contaminated PPE, according to the waste disposal plan.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after removing gloves.[7]
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a highly volatile substance, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.
-
For small, manageable spills, use a chemical spill kit to absorb the material. Work from the outside of the spill inward.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide any available information about the chemical.
Disposal Plan for this compound Waste
Proper waste management is critical for laboratory safety and environmental protection.[8]
Waste Segregation and Collection:
-
All solid and liquid waste contaminated with this compound must be collected as hazardous waste.[9]
-
Do not mix incompatible waste streams.[10]
-
Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[9][11]
-
The container should be stored in a secondary containment tray within the laboratory.[9]
Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by the EHS office.
-
Never dispose of chemical waste down the drain or in the regular trash.[9]
Workflow for Handling this compound
Caption: Workflow for safely handling a novel chemical compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. intersolia.com [intersolia.com]
- 4. sia-toolbox.net [sia-toolbox.net]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. blacklandmfg.com [blacklandmfg.com]
- 8. danielshealth.com [danielshealth.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
